5-Oxo-5-(2-thienyl)valeric acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-oxo-5-thiophen-2-ylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c10-7(3-1-5-9(11)12)8-4-2-6-13-8/h2,4,6H,1,3,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQMRVFOHNXKOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292130 | |
| Record name | 5-Oxo-5-(2-thienyl)valeric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22971-62-6 | |
| Record name | 22971-62-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80412 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Oxo-5-(2-thienyl)valeric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 5-Oxo-5-(2-thienyl)valeric acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 5-Oxo-5-(2-thienyl)valeric acid. The information is curated for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document presents available quantitative data in structured tables, details a plausible experimental protocol for its synthesis, and includes visualizations for the synthetic pathway and a general metabolic pathway for thiophene-containing compounds.
Chemical and Physical Properties
This compound, also known as 4-(2-thenoyl)butanoic acid, is a keto-acid containing a thiophene ring. Its chemical structure combines the functionalities of a carboxylic acid and a ketone, making it a versatile intermediate in organic synthesis.
Table 1: Chemical Identifiers and General Properties
| Property | Value | Source |
| CAS Number | 22971-62-6 | [1] |
| Molecular Formula | C₉H₁₀O₃S | [1] |
| Molecular Weight | 198.24 g/mol | [2] |
| IUPAC Name | 5-oxo-5-(thiophen-2-yl)pentanoic acid | [3] |
| SMILES | O=C(CCCC(=O)C1=CC=CS1)O | [1] |
| Storage | 2-8°C, protect from light | Chemical Supplier Data |
Table 2: Experimental and Predicted Physical Properties
| Property | Value | Type | Source |
| Melting Point | 94-97 °C | Experimental | Chemical Supplier Data |
| Boiling Point | 407.8 ± 25.0 °C | Predicted | Chemical Supplier Data |
| Density | 1.282 ± 0.06 g/cm³ | Predicted | Chemical Supplier Data |
| pKa | 4.59 ± 0.10 | Predicted | Chemical Supplier Data |
Spectral Data
Detailed spectral data for this compound is available on specialized databases such as SpectraBase, which indicates the availability of NMR and FTIR spectra.[4] Below is a summary of expected spectral characteristics based on its chemical structure.
Table 3: Predicted Spectral Data
| Spectrum Type | Expected Characteristics |
| ¹H NMR | Signals corresponding to the three protons on the thiophene ring (in the aromatic region, ~7-8 ppm), and signals for the six protons of the aliphatic chain (in the upfield region, ~2-3 ppm), with the methylene group adjacent to the ketone being the most deshielded. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm). |
| ¹³C NMR | Carbonyl carbons of the ketone and carboxylic acid would be in the range of 170-200 ppm. Four signals for the thiophene ring carbons would appear in the aromatic region (~125-145 ppm). Three signals for the aliphatic carbons would be in the upfield region (~20-40 ppm).[4] |
| IR Spectroscopy | A broad absorption band for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹). A sharp, strong absorption for the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹). A sharp, strong absorption for the C=O stretch of the ketone (~1660-1680 cm⁻¹). C-H stretching bands for the thiophene ring (>3000 cm⁻¹) and the aliphatic chain (<3000 cm⁻¹). C=C stretching bands for the thiophene ring (~1400-1500 cm⁻¹).[5] |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 198. Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the aliphatic chain.[6] |
Experimental Protocols: Synthesis
A common and plausible method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with glutaric anhydride.[7][8] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Detailed Method for Friedel-Crafts Acylation:
-
Materials: Thiophene, Glutaric Anhydride, Aluminum Chloride (anhydrous), Dichloromethane (anhydrous), Hydrochloric Acid (concentrated), Ice, Sodium Bicarbonate solution (saturated), Sodium Sulfate (anhydrous), Diethyl Ether.
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane from the dropping funnel to the stirred suspension.
-
After the addition is complete, add thiophene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.
-
Once the addition of thiophene is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction can be monitored by Thin Layer Chromatography).
-
After the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with a saturated solution of sodium bicarbonate to remove any unreacted glutaric acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene or a mixture of ethyl acetate and hexanes).
-
Biological Activity and Metabolism
As of the latest available data, there are no specific studies detailing the biological activity or the mechanism of action of this compound. However, compounds containing a thiophene moiety are known to undergo metabolic activation.
The metabolism of many thiophene-containing drugs is mediated by cytochrome P450 enzymes.[9][10][11] This can lead to the formation of reactive metabolites such as thiophene S-oxides and thiophene epoxides, which have been implicated in drug-induced toxicities.[9][10][11] The presence of alternative, less toxic metabolic pathways and effective detoxification mechanisms can mitigate this risk.[9][10]
Visualizations
Diagram 1: Synthesis of this compound via Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation synthesis workflow.
Diagram 2: General Metabolic Pathway of Thiophene-Containing Compounds
Caption: General metabolic activation of thiophenes.
References
- 1. This compound | CAS 22971-62-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. This compound | #4115c | Rieke Metals Products & Services [riekemetals.com]
- 3. 5-Oxo-5-(thiophen-2-yl)pentanoic acid-Molbase [molbase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 5-Oxo-5-(2-thienyl)valeric Acid: Molecular Characteristics, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Oxo-5-(2-thienyl)valeric acid, a thiophene-containing organic compound. The document details its molecular structure and weight, summarizes its key physicochemical properties, and explores its known biological activity as a biotin antagonist. A detailed, hypothetical experimental protocol is provided for researchers interested in investigating its mechanism of action. This guide serves as a foundational resource for scientists in drug discovery and metabolic research.
Molecular Structure and Properties
This compound is a carboxylic acid featuring a five-carbon chain with a terminal thiophene ring attached via a ketone group. The presence of both a carboxylic acid and a ketone functional group, along with the heterocyclic thiophene ring, makes it a molecule of interest for potential biological and chemical applications.
Molecular Structure
The chemical structure of this compound is represented by the following diagram:
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃S | |
| Molecular Weight | 198.24 g/mol | [1] |
| CAS Number | 22971-62-6 | |
| SMILES | C1=CSC(=C1)C(=O)CCCC(=O)O | |
| IUPAC Name | 5-oxo-5-(thiophen-2-yl)pentanoic acid |
Biological Activity: Biotin Antagonism
Research has identified this compound as an antagonist of biotin. It has been shown to inhibit the growth of the biotin-synthesizing yeast, Rhodotorula glutinis. This inhibitory effect can be reversed by the addition of biotin to the growth medium, indicating a competitive or related mechanism of antagonism. Further studies have suggested that this compound likely acts as an inhibitor of biotin biosynthesis.
The logical workflow for the antagonistic action of this compound can be visualized as follows:
Caption: Logical diagram of the inhibitory effect of this compound on the biotin biosynthesis pathway.
Experimental Protocols
To further investigate the biotin antagonistic properties of this compound, the following detailed experimental protocol is proposed. This protocol is designed to assess the compound's inhibitory effect on a biotin-auxotrophic strain of Escherichia coli.
Determination of Minimum Inhibitory Concentration (MIC) and Reversal Assay
Objective: To determine the minimum concentration of this compound that inhibits the growth of a biotin-auxotrophic E. coli strain and to confirm that this inhibition is reversible by the addition of exogenous biotin.
Materials:
-
Biotin-auxotrophic E. coli strain (e.g., K-12 strain with a bio gene deletion)
-
Luria-Bertani (LB) broth, biotin-free
-
This compound (powder)
-
D-Biotin (powder)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microplates
-
Incubator shaker
-
Microplate reader (600 nm)
-
Sterile culture tubes and pipettes
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of D-Biotin in sterile deionized water.
-
Filter-sterilize both stock solutions through a 0.22 µm syringe filter.
-
-
Inoculum Preparation:
-
Inoculate a single colony of the biotin-auxotrophic E. coli strain into 5 mL of LB broth supplemented with a non-limiting concentration of biotin (e.g., 1 µM).
-
Incubate overnight at 37°C with shaking (200 rpm).
-
The following day, dilute the overnight culture 1:100 in fresh, biotin-free LB broth.
-
-
MIC Assay Setup:
-
In a 96-well microplate, perform a two-fold serial dilution of the this compound stock solution in biotin-free LB broth to achieve a range of concentrations (e.g., from 10 mM down to 19.5 µM).
-
Add 100 µL of the diluted E. coli inoculum to each well.
-
Include a positive control (no inhibitor) and a negative control (no bacteria).
-
The final volume in each well should be 200 µL.
-
-
Reversal Assay Setup:
-
In a separate 96-well microplate, add a fixed, inhibitory concentration of this compound (determined from the MIC assay, e.g., 2x MIC) to all wells.
-
Perform a two-fold serial dilution of the D-Biotin stock solution in these wells to achieve a range of biotin concentrations (e.g., from 100 µM down to 0.195 µM).
-
Add 100 µL of the diluted E. coli inoculum to each well.
-
Include controls with only the inhibitor and no biotin, and with neither inhibitor nor biotin.
-
-
Incubation and Data Collection:
-
Incubate both microplates at 37°C for 18-24 hours with shaking.
-
Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of this compound that results in no visible bacterial growth (OD₆₀₀ < 0.05).
-
For the reversal assay, plot the OD₆₀₀ values against the concentration of D-Biotin to visualize the restoration of bacterial growth.
-
Conclusion
This compound presents an interesting case for researchers in the fields of microbiology, biochemistry, and drug development due to its demonstrated activity as a biotin antagonist. The well-defined molecular structure and the availability of synthetic routes make it an accessible compound for further investigation. The provided experimental protocol offers a starting point for elucidating its precise mechanism of action and exploring its potential as a lead compound for the development of novel antimicrobial agents or as a chemical probe to study biotin metabolism. Further research into its specificity, toxicity, and in vivo efficacy is warranted.
References
An In-Depth Technical Guide to 5-Oxo-5-(2-thienyl)valeric acid (CAS 22971-62-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Oxo-5-(2-thienyl)valeric acid (CAS Number: 22971-62-6), a molecule of interest for its biological activity as a biotin antagonist. This document consolidates its chemical and physical properties, outlines a detailed synthesis protocol, and presents its known mechanism of action with a focus on the inhibition of biotin biosynthesis. Experimental protocols for its synthesis and biological evaluation are provided to facilitate further research and development.
Chemical and Physical Properties
This compound is a derivative of valeric acid containing a thiophene ring. Its chemical structure and key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 22971-62-6 | |
| Molecular Formula | C₉H₁₀O₃S | |
| Molecular Weight | 198.24 g/mol | |
| IUPAC Name | 5-oxo-5-(thiophen-2-yl)pentanoic acid | |
| Synonyms | 4-(2-Thenoyl)butyric acid | |
| Appearance | Powder | |
| SMILES | O=C(CCCC(=O)O)c1cccs1 | |
| InChI | InChI=1S/C9H10O3S/c10-8(12)4-2-3-7(11)9-5-1-6-13-9/h1,5-6H,2-4H2,(H,10,12) |
Synthesis
A plausible and efficient method for the synthesis of this compound is through the Friedel-Crafts acylation of thiophene with glutaric anhydride. This electrophilic aromatic substitution reaction is a well-established method for forming carbon-carbon bonds to aromatic rings.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Thiophene
-
Glutaric anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Distilled water
-
Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Acylium Ion Formation: Dissolve glutaric anhydride in anhydrous dichloromethane and add it dropwise to the stirred suspension of aluminum chloride at 0 °C (ice bath). The formation of the acylium ion electrophile will occur.
-
Electrophilic Aromatic Substitution: To the reaction mixture, add thiophene dropwise via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reaction.
-
Work-up: Cool the reaction mixture to 0 °C and quench the reaction by the slow and careful addition of crushed ice, followed by concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.
Caption: Proposed synthesis workflow for this compound.
Biological Activity and Mechanism of Action
The primary documented biological activity of this compound is its function as a biotin antagonist. It has been shown to inhibit the growth of the yeast Rhodotorula glutinis, an organism that can synthesize its own biotin.
Inhibition of Biotin Biosynthesis
The antagonistic effect of this compound on biotin is evidenced by the reversal of its growth-inhibitory effects upon the addition of biotin to the culture medium. Further investigation into the specific site of inhibition within the biotin biosynthesis pathway revealed that the supplementation of dethiobiotin and 7,8-diaminopelargonic acid also reversed the inhibition. However, earlier precursors in the pathway, such as pimelic acid and 7-keto-8-aminopelargonic acid, did not rescue the yeast from the inhibitory effects of the compound. This suggests that this compound acts as an inhibitor at a late stage of the biotin biosynthesis pathway, likely targeting the conversion of 7,8-diaminopelargonic acid to dethiobiotin or the subsequent conversion to biotin.
Caption: Proposed inhibition site of this compound in the biotin biosynthesis pathway.
Experimental Protocol: Biotin Antagonism Assay
Materials:
-
Rhodotorula glutinis culture
-
Yeast extract peptone dextrose (YPD) broth or a defined minimal medium for yeast growth
-
This compound stock solution (dissolved in a suitable solvent like DMSO, sterilized by filtration)
-
Biotin, dethiobiotin, 7,8-diaminopelargonic acid, 7-keto-8-aminopelargonic acid, and pimelic acid stock solutions (sterilized)
-
Sterile culture tubes or microplates
-
Incubator
-
Spectrophotometer (for measuring optical density at 600 nm)
Procedure:
-
Culture Preparation: Inoculate a starter culture of Rhodotorula glutinis in YPD broth and grow overnight at an appropriate temperature (e.g., 28-30 °C) with shaking.
-
Assay Setup: Prepare a series of sterile culture tubes or microplate wells containing fresh minimal medium.
-
Inhibitor Addition: Add varying concentrations of this compound to the test wells. Include a solvent control (containing the same amount of solvent used for the inhibitor stock).
-
Rescue Experiment: To a subset of the wells containing the inhibitor, add the different biotin precursors (biotin, dethiobiotin, 7,8-diaminopelargonic acid, 7-keto-8-aminopelargonic acid, and pimelic acid) at a concentration sufficient to support growth.
-
Inoculation: Inoculate all wells with a standardized dilution of the overnight Rhodotorula glutinis culture to a starting OD₆₀₀ of approximately 0.05.
-
Incubation: Incubate the cultures at the optimal growth temperature with shaking for 24-48 hours.
-
Growth Measurement: Measure the optical density (OD₆₀₀) of the cultures at regular intervals to monitor growth.
-
Data Analysis: Compare the growth curves of the cultures treated with the inhibitor alone to those supplemented with the various biotin precursors. A reversal of growth inhibition in the presence of a specific precursor indicates that the inhibitor acts on a step in the biosynthetic pathway prior to that precursor.
Spectroscopic Data
Detailed NMR and IR spectral data for this compound are available through subscription-based databases. Based on its chemical structure, the following characteristic spectral features are expected:
-
¹H NMR: Signals corresponding to the protons on the thiophene ring (in the aromatic region), methylene protons of the valeric acid chain (aliphatic region), and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Resonances for the carbonyl carbons of the ketone and carboxylic acid, carbons of the thiophene ring, and the methylene carbons of the aliphatic chain.
-
IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretches for the ketone and carboxylic acid, and C-S stretching of the thiophene ring.
Safety and Handling
This compound is known to cause skin and eye irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a compound with defined biological activity as a biotin antagonist. Its synthesis via Friedel-Crafts acylation is straightforward, and its mechanism of action provides a clear target for further investigation. This technical guide offers a foundational resource for researchers interested in exploring the potential applications of this molecule in areas such as antimicrobial drug development or as a chemical probe to study biotin metabolism. Further studies are warranted to fully elucidate its inhibitory profile and explore its effects on other biological systems.
An In-depth Technical Guide to the Solubility of 5-Oxo-5-(2-thienyl)valeric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Oxo-5-(2-thienyl)valeric acid. Due to the limited availability of specific experimental data in peer-reviewed literature, this document outlines predicted solubility based on the compound's structural features and provides detailed experimental protocols for its quantitative determination.
Predicted Solubility Profile
This compound is a molecule incorporating a carboxylic acid, a ketone, and a thiophene ring. This combination of functional groups dictates its solubility in various common laboratory solvents. The carboxylic acid moiety provides a polar, protic group capable of hydrogen bonding, while the thiophene ring and the valeric acid chain introduce nonpolar characteristics.
The principle of "like dissolves like" suggests that the compound will exhibit higher solubility in polar organic solvents and limited solubility in nonpolar solvents. Carboxylic acids with five or more carbons generally have reduced solubility in water.[1][2] The presence of the thiophene ring, which is itself sparingly soluble in water, further contributes to the hydrophobic nature of the molecule.[3][4] However, in alkaline aqueous solutions, the carboxylic acid will be deprotonated to form a highly soluble salt.[2][5]
The predicted solubility of this compound in a range of common solvents is summarized in the table below.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The molecule contains a polar carboxylic acid group capable of hydrogen bonding, but the overall hydrophobicity from the carbon chain and thiophene ring limits solubility. Carboxylic acids with more than four carbons tend to have low water solubility.[6][7] |
| Methanol, Ethanol | Soluble | These polar protic solvents can engage in hydrogen bonding with the carboxylic acid and interact favorably with the polar ketone group. | |
| Polar Aprotic | DMSO, Acetone | Soluble | These solvents are polar and can interact with the polar functional groups of the molecule through dipole-dipole interactions. |
| Nonpolar | Hexane, Toluene | Insoluble | The nonpolar nature of these solvents is not conducive to solvating the polar carboxylic acid and ketone functional groups. |
| Aqueous Base | 5% Sodium Hydroxide | Soluble | The carboxylic acid will be deprotonated by the base to form a sodium carboxylate salt, which is ionic and therefore highly soluble in water.[2] |
| Aqueous Acid | 5% Hydrochloric Acid | Sparingly Soluble | In an acidic solution, the carboxylic acid will remain protonated, and its limited solubility in water is expected to persist. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in a given solvent. This protocol is based on the widely used shake-flask method.[8][9]
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen quantification method.
-
-
Quantification:
-
Analyze the diluted solution using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizing the Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be represented using the following diagram.
Conclusion
References
- 1. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 2. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to the Spectral Data of 5-Oxo-5-(2-thienyl)valeric Acid
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
-
IUPAC Name: 5-Oxo-5-(2-thienyl)pentanoic acid
-
Synonyms: 4-(2-Thenoyl)butyric acid, 5-(Thiophen-2-yl)-5-oxopentanoic acid
-
CAS Number: 22971-62-6
-
Molecular Formula: C₉H₁₀O₃S
-
Molecular Weight: 198.24 g/mol
-
SMILES: O=C(CCCC(=O)O)c1sccc1
Predicted Spectral Data
The following tables summarize the expected spectral data for 5-Oxo-5-(2-thienyl)valeric acid. These predictions are based on the analysis of its functional groups and comparison with structurally similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The ¹H NMR spectrum is expected to show distinct signals for the protons of the valeric acid chain and the thienyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~7.8-8.0 | Doublet of doublets | 1H | Thienyl H5 |
| ~7.6-7.8 | Doublet of doublets | 1H | Thienyl H3 |
| ~7.1-7.3 | Triplet | 1H | Thienyl H4 |
| ~2.9-3.1 | Triplet | 2H | -CH₂-CO- (alpha to ketone) |
| ~2.4-2.6 | Triplet | 2H | -CH₂-COOH (alpha to acid) |
| ~1.9-2.1 | Quintet | 2H | -CH₂- (beta to both carbonyls) |
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum will display signals for the nine carbon atoms in the molecule, with the carbonyl carbons appearing at the downfield end of the spectrum.
| Chemical Shift (δ, ppm) | Assignment |
| ~190-200 | C=O (Ketone) |
| ~170-180 | C=O (Carboxylic Acid) |
| ~142-145 | Thienyl C2 |
| ~133-135 | Thienyl C5 |
| ~131-133 | Thienyl C3 |
| ~128-130 | Thienyl C4 |
| ~35-40 | -CH₂-CO- (alpha to ketone) |
| ~30-35 | -CH₂-COOH (alpha to acid) |
| ~20-25 | -CH₂- (beta to both carbonyls) |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of the carboxylic acid and ketone functional groups, as well as the aromatic thienyl ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~1710 | Strong | C=O stretch (Carboxylic acid dimer) |
| ~1665 | Strong | C=O stretch (Aryl ketone) |
| ~1520, ~1410 | Medium | C=C stretch (Thienyl ring) |
| ~3100 | Medium | C-H stretch (Thienyl ring) |
| 2850-2950 | Medium | C-H stretch (Aliphatic) |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity | Assignment |
| 198 | Moderate | [M]⁺ (Molecular Ion) |
| 111 | High | [C₄H₃SCO]⁺ (Thenoyl cation) |
| 83 | Moderate | [C₄H₃S]⁺ (Thienyl cation) |
| Various | Low to Moderate | Fragments from the aliphatic chain |
Experimental Protocols
The following are detailed methodologies for the key experiments to obtain the spectral data for this compound.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
NMR Spectrometer (e.g., 300 MHz or higher)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Accurately weigh the sample and dissolve it in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Add a small amount of TMS to the NMR tube as an internal standard (0 ppm).
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the chemical shifts to the TMS peak.
-
For ¹³C NMR, use a higher concentration of the sample and acquire the spectrum with proton decoupling. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Process the ¹³C NMR spectrum similarly to the ¹H spectrum.
FTIR Spectroscopy
Objective: To obtain the infrared absorption spectrum.
Method: Attenuated Total Reflectance (ATR)
Materials:
-
This compound (solid powder)
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample onto the ATR crystal using a clean spatula, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.
Mass Spectrometry
Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.
Method: Electron Ionization (EI)
Materials:
-
This compound (a small, pure sample)
-
Mass spectrometer with an EI source
-
Direct insertion probe or GC inlet
Procedure:
-
Introduce a small amount of the sample into the ion source. For a solid sample, a direct insertion probe is typically used.
-
Heat the probe to volatilize the sample into the ion source.
-
The vaporized molecules are bombarded with a beam of electrons (typically at 70 eV).
-
The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio.
-
A detector records the abundance of each ion, generating the mass spectrum.
-
Analyze the spectrum to identify the molecular ion peak and interpret the fragmentation pattern.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.
Caption: General workflow for spectral analysis.
The Discovery and Enduring Legacy of Thiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, holds a significant place in the history of organic chemistry and continues to be a privileged scaffold in modern drug discovery and materials science. Its discovery in 1882 by Victor Meyer was a landmark event that not only introduced a new class of compounds but also reshaped the understanding of aromaticity. This technical guide provides an in-depth exploration of the discovery and historical background of thiophene and its derivatives, complete with detailed experimental protocols from seminal syntheses, quantitative data, and visualizations of key chemical pathways.
The Serendipitous Discovery of Thiophene
The story of thiophene's discovery is a classic example of serendipity in scientific investigation. For a long time, the "indophenin test," a reaction of crude benzene with isatin and concentrated sulfuric acid to produce a vibrant blue dye, was believed to be a characteristic reaction of benzene itself.[1]
In 1882, the German chemist Victor Meyer, while preparing for a lecture, intended to demonstrate this well-known reaction.[1] To his surprise, the demonstration failed. The reason, he astutely deduced, was that he was using a purer form of benzene, which had been synthesized from the decarboxylation of benzoic acid.[2] In contrast, the benzene that gave the positive indophenin test was derived from coal tar. This critical observation led Meyer to hypothesize that an impurity in coal tar benzene was responsible for the color reaction. Through a series of meticulous experiments, he successfully isolated this sulfur-containing compound and named it "thiophene."[1]
The logical workflow of Victor Meyer's discovery can be visualized as follows:
Historical Background and Key Developments
The discovery of thiophene opened up a new field of heterocyclic chemistry. The period immediately following its discovery is often referred to as the "Victor Meyer period" (1883-1888), during which the fundamental chemistry of thiophene was extensively explored.[3] This was later followed by the "Steinkopf period" (1918-1941), which saw further advancements in the synthesis and understanding of thiophene derivatives.[3]
A timeline of the key historical developments in the early history of thiophene is presented below:
Data Presentation: Physical Properties
Thiophene exhibits physical properties that are remarkably similar to those of benzene, which explains their co-occurrence in coal tar and the initial difficulty in their separation. A comparison of the key physical properties of thiophene and benzene is summarized in the table below.
| Property | Thiophene | Benzene |
| Molecular Formula | C₄H₄S | C₆H₆ |
| Molar Mass ( g/mol ) | 84.14 | 78.11 |
| Boiling Point (°C) | 84 | 80.1 |
| Melting Point (°C) | -38 | 5.5 |
| Density (g/mL at 20°C) | 1.065 | 0.876 |
| Refractive Index (n_D at 20°C) | 1.529 | 1.501 |
| Dipole Moment (D) | 0.55 | 0 |
Experimental Protocols
This section provides detailed methodologies for key historical experiments related to the discovery and synthesis of thiophene.
The Indophenin Test
This qualitative test was central to the discovery of thiophene and is still used for its detection.
Objective: To detect the presence of thiophene.
Materials:
-
Sample to be tested (e.g., crude benzene)
-
Isatin
-
Concentrated sulfuric acid
-
Test tube
Procedure:
-
Place a small amount of the sample to be tested in a test tube.
-
Add a few crystals of isatin.
-
Carefully add a few drops of concentrated sulfuric acid.
-
Gently agitate the mixture.
-
Observation: The formation of a blue or green color indicates the presence of thiophene.[4]
The reaction involves the electrophilic substitution of isatin onto the electron-rich thiophene ring, followed by condensation to form the colored indophenin dye.[4]
Victor Meyer's Isolation of Thiophene from Coal Tar (Conceptual Reconstruction)
Objective: To isolate thiophene from crude benzene.
Materials:
-
Crude benzene (from coal tar)
-
Concentrated sulfuric acid
-
Sodium carbonate or other suitable base
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Sulfonation: In a separatory funnel, vigorously shake the crude benzene with concentrated sulfuric acid. Thiophene reacts to form the water-soluble thiophenesulfonic acid, while benzene remains largely unreacted.[5]
-
Separation: Allow the layers to separate. The lower acidic layer contains the thiophenesulfonic acid. Drain this layer.
-
Neutralization: Carefully neutralize the acidic layer with a solution of sodium carbonate.
-
Hydrolysis and Distillation: The resulting salt of thiophenesulfonic acid is then subjected to hydrolysis, typically by steam distillation, to regenerate the thiophene.
-
Purification: The collected thiophene can be further purified by fractional distillation.
Victor Meyer's First Synthesis of Thiophene
In the same year as its discovery, Meyer reported the first synthesis of thiophene, confirming its elemental composition.[1][4]
Objective: To synthesize thiophene from acetylene and sulfur.
Materials:
-
Acetylene gas
-
Elemental sulfur
-
Heated tube (e.g., a porcelain tube in a furnace)
Procedure:
-
Pass a stream of acetylene gas through a heated tube containing molten sulfur.
-
The reaction produces a mixture of products, including thiophene.
-
The thiophene is then condensed and collected from the effluent gas stream.
-
Further purification is achieved through distillation.
Paal-Knorr Thiophene Synthesis
First reported for furans in 1884 and subsequently adapted for thiophenes, the Paal-Knorr synthesis remains a fundamental method for constructing the thiophene ring.[6][7]
Objective: To synthesize a substituted thiophene from a 1,4-dicarbonyl compound.
Materials:
-
A 1,4-dicarbonyl compound (e.g., acetonylacetone)
-
A sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[5][6]
-
An inert solvent (e.g., toluene)
-
Heating apparatus with a reflux condenser
-
Separation and purification equipment (e.g., separatory funnel, chromatography column)
Procedure:
-
Dissolve the 1,4-dicarbonyl compound in an inert solvent in a round-bottom flask.
-
Add the sulfurizing agent to the solution.
-
Heat the mixture to reflux for a specified period, monitoring the reaction by a suitable method (e.g., thin-layer chromatography).
-
After the reaction is complete, cool the mixture and perform an appropriate workup, which may include washing with water and/or a basic solution to remove unreacted reagents and byproducts.
-
The crude product is then purified, typically by distillation or column chromatography.
The mechanism of the Paal-Knorr thiophene synthesis is believed to involve the conversion of the dicarbonyl compound to a thioketone intermediate, followed by intramolecular cyclization and dehydration.[8]
Conclusion
The discovery of thiophene by Victor Meyer was a pivotal moment in the history of organic chemistry. It not only unveiled a new and important class of heterocyclic compounds but also highlighted the importance of purity in chemical reagents and the role of careful observation in scientific discovery. The early synthetic methods, such as those developed by Meyer and adapted by Paal and Knorr, laid the foundation for the rich and diverse chemistry of thiophene and its derivatives that continues to be explored and exploited in various scientific and industrial fields today, most notably in the development of novel pharmaceuticals and advanced materials.
References
- 1. Thiophene - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. 3-Methoxythiophene-Based Indophenine Reaction Generating an Isomeric Dynamic Equilibrium System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. api.pageplace.de [api.pageplace.de]
- 6. Thiophene synthesis [organic-chemistry.org]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. Paal-Knorr-Synthese – Wikipedia [de.wikipedia.org]
Unlocking the Therapeutic Potential: A Technical Guide to the Research Applications of 5-Oxo-5-(2-thienyl)valeric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiophene moiety is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs. 5-Oxo-5-(2-thienyl)valeric acid represents a versatile scaffold for the synthesis of a diverse array of heterocyclic derivatives with significant therapeutic potential. This technical guide explores the prospective research applications of these derivatives, focusing on their design, synthesis, and evaluation in the key areas of oncology, infectious diseases, and enzyme inhibition. By leveraging established synthetic methodologies, particularly the cyclization of the γ-keto acid core into pyridazinone and other heterocyclic systems, novel compounds with promising biological activities can be developed. This document provides detailed experimental protocols, summarizes potential quantitative efficacy data from analogous compounds, and visualizes synthetic and signaling pathways to guide researchers in harnessing the full potential of this chemical scaffold.
Introduction: The Promise of the Thiophene Scaffold
The thiophene ring is a bioisostere of the benzene ring, offering similar physicochemical properties with the added potential for hydrogen bonding through its sulfur atom. This has made it a privileged structure in drug discovery, contributing to a wide range of biological activities. This compound, with its reactive γ-keto acid functionality, serves as an ideal starting material for the synthesis of various heterocyclic derivatives. The inherent reactivity of the ketone and carboxylic acid groups allows for cyclization reactions to form six-membered rings like pyridazinones, which are known to possess a broad spectrum of pharmacological properties including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2] This guide will focus on the potential of this compound as a precursor to novel therapeutic agents.
Synthetic Pathways: From Core Scaffold to Bioactive Derivatives
The primary synthetic route for generating bioactive derivatives from this compound involves its cyclocondensation with hydrazine hydrate or its derivatives to form a 4,5-dihydropyridazin-3(2H)-one ring. This core can be further modified to introduce various substituents, enhancing its biological activity and tuning its pharmacokinetic properties.
General Synthesis of 6-(2-thienyl)-4,5-dihydropyridazin-3(2H)-one
The foundational reaction involves the cyclization of the γ-keto acid with hydrazine.[3][4]
Experimental Protocol: Synthesis of 6-(2-thienyl)-4,5-dihydropyridazin-3(2H)-one
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux apparatus
-
Magnetic stirrer with heating
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 6-(2-thienyl)-4,5-dihydropyridazin-3(2H)-one.
Potential Research Applications and Mechanisms of Action
Derivatives of the 6-(2-thienyl)-4,5-dihydropyridazin-3(2H)-one scaffold have shown significant promise in several therapeutic areas. The following sections outline potential research applications based on the activities of analogous compounds.
Anticancer Activity
Pyridazinone derivatives are known to exhibit potent cytotoxic effects against various cancer cell lines.[5][6][7] The proposed mechanism often involves the induction of apoptosis through the modulation of key signaling pathways.
Many cytotoxic agents exert their effects by triggering programmed cell death, or apoptosis. This can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Pyridazinone derivatives have been shown to induce apoptosis by affecting the levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to caspase activation and subsequent cell death.
The following table summarizes the cytotoxic activity of various pyridazinone derivatives against different cancer cell lines, providing a benchmark for the potential efficacy of novel this compound derivatives.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyridazin-3(2H)-one derivatives | Panc-1 (Pancreatic) | 2.9 | [5] |
| Pyridazin-3(2H)-one derivatives | Paca-2 (Pancreatic) | 2.2 | [5] |
| N-aryl-4-oxo-1,4-dihydro-pyridazine | P815 (Mastocytoma) | 0.40 (µg/mL) | [6] |
| Hexahydrothienocycloheptapyridazinones | Non-small cell lung cancer | - | [8] |
| Chlorinated Pyridazin-3-(2H)-ones | MAC 16 (Colon) | - | [7] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Thiophene-containing compounds have a long history of use as antimicrobials. Pyridazinone derivatives incorporating a thiophene ring are promising candidates for novel antibacterial and antifungal drugs.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate.
-
Prepare an inoculum of the microbial strain standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include positive (microbes in broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.
The following table presents the antimicrobial activity of thiophene-containing pyridazinone and related heterocyclic derivatives.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyridopyrimidinones with thiophene | S. aureus | - | |
| Pyridopyrimidinones with thiophene | E. coli | - | |
| Pyridazinone derivatives | Various bacteria & fungi | - | [1] |
Enzyme Inhibition
Enzyme inhibition is a key mechanism for many therapeutic agents. Pyridazinone derivatives have been investigated as inhibitors of various enzymes, including monoamine oxidase (MAO), which is a target for the treatment of neurodegenerative diseases and depression.[9]
References
- 1. sarpublication.com [sarpublication.com]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. iglobaljournal.com [iglobaljournal.com]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in-vitro cytotoxic evaluation of novel pyridazin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarena.com [scholarena.com]
- 8. Synthesis and cytotoxicity of novel hexahydrothienocycloheptapyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safe Handling of 5-Oxo-5-(2-thienyl)valeric Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety and handling information for 5-Oxo-5-(2-thienyl)valeric acid (CAS No. 22971-62-6), a chemical intermediate used in various research and development applications. The following sections detail hazard classifications, protective measures, emergency procedures, and recommended laboratory protocols to ensure the safe use of this compound.
Chemical Identification and Properties
This compound is a solid, cream-colored compound.[1] It is important to be aware of its physical and chemical properties to handle it safely.
| Property | Value | Source |
| CAS Number | 22971-62-6 | [1][2][3] |
| Molecular Formula | C₉H₁₀O₃S | [1][2] |
| Molecular Weight | 198.24 g/mol | [1][2] |
| Appearance | Cream Solid | [1] |
| Melting Point | 94-97°C | [3] |
| Boiling Point | 407.8 ± 25.0 °C (Predicted) | [3] |
| Density | 1.282 ± 0.06 g/cm³ (Predicted) | [3] |
| Purity | ≥97% | [2] |
| Storage Temperature | 2-8°C (Protect from light) | [3] |
Hazard Identification and GHS Classification
This compound is classified as hazardous. The primary hazards are irritation to the skin, eyes, and respiratory system.[1] It is also noted to be air-sensitive.[1]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315 - Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319 - Causes serious eye irritation.[1] |
| Specific target organ toxicity — Single exposure | Category 3 | H335 - May cause respiratory irritation.[1] |
Signal Word: Warning [1]
Precautionary Statements (Prevention):
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
P264: Wash face, hands, and any exposed skin thoroughly after handling.[1]
-
P271: Use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]
Precautionary Statements (Response):
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P312: Call a POISON CENTER or doctor if you feel unwell.[1]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[1]
Toxicological Information
Detailed toxicological studies for this compound are not widely available. The known health effects are based on its GHS classification:
-
Skin Contact: Causes skin irritation.[1]
-
Eye Contact: Causes serious eye irritation.[1]
-
Inhalation: May cause respiratory irritation.[1]
-
Ingestion: No specific data is available, but ingestion should be avoided. If ingestion occurs, clean the mouth with water and drink plenty of water afterward.[1]
No known or suspected endocrine disruptors have been identified in this product.[1]
Recommended Handling and Experimental Protocols
Adherence to strict safety protocols is mandatory when handling this chemical. The following workflows and procedures are based on established best practices for hazardous solids.
Safe Handling Workflow
The following diagram outlines the necessary steps for safely handling the compound from receipt to disposal.
Caption: Workflow for safe laboratory handling of the compound.
General Laboratory Handling Protocol
This protocol provides a detailed methodology for handling this compound.
-
Preparation and Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[4]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and use a proper glove removal technique to avoid skin contact.
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[1]
-
-
Handling Procedure:
-
Avoid the formation of dust and aerosols.[1]
-
Avoid breathing in dust.[1] If there is a risk of inhalation, a dust mask or respirator may be necessary.
-
Since the material is air-sensitive, consider handling it under an inert atmosphere (e.g., nitrogen or argon) for prolonged procedures or storage.[1]
-
Weigh the necessary amount of the solid in the fume hood.
-
Keep the container tightly closed when not in use.[1]
-
-
Storage:
-
Spill and Disposal:
-
Spill: In case of a spill, avoid creating dust. Moisten the solid with a suitable inert liquid, then sweep up the material and place it in a suitable container for disposal.[4] Ensure adequate ventilation.
-
Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not let the product enter drains.
-
First-Aid and Emergency Response
Immediate action is crucial in case of accidental exposure. The following workflow details the appropriate first-aid measures.[1]
Caption: Emergency first-aid response workflow for exposure.
Detailed First-Aid Measures: [1]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.
-
Inhalation: Remove to fresh air. If the person is not breathing, give artificial respiration. Get medical attention if symptoms occur.
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.
Signaling Pathways and Biological Activity
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. This compound | #4115c | Rieke Metals Products & Services [riekemetals.com]
- 3. This compound CAS#: 22971-62-6 [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
In-Depth Technical Guide: Material Safety Data Sheet for 5-Oxo-5-(2-thienyl)valeric acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and physicochemical properties of 5-Oxo-5-(2-thienyl)valeric acid. The information is intended to support laboratory research and drug development activities by providing essential data and procedural guidance.
Chemical Identification and Physical Properties
This compound is a solid organic compound. The available data on its physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 22971-62-6 | [1] |
| Molecular Formula | C₉H₁₀O₃S | [1] |
| Molecular Weight | 198.24 g/mol | [2] |
| Appearance | Cream Solid | [3] |
| Melting Point | 94-97 °C | |
| Boiling Point | 407.8±25.0 °C (Predicted) | |
| SMILES | C1=CSC(=C1)C(=O)CCCC(=O)O | [1] |
Hazard Identification and GHS Classification
Based on available safety data sheets, this compound is classified as an irritant.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315 - Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319 - Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335 - May cause respiratory irritation |
Signal Word: Warning
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash face, hands and any exposed skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor if you feel unwell.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P501: Dispose of contents/ container to an approved waste disposal plant.
Toxicological Information
Specific toxicological data for this compound is limited. However, studies on thiophene derivatives suggest that their metabolism can lead to the formation of reactive intermediates. The toxicity is highly dependent on the specific molecular structure.
Experimental Protocols
Handling and Storage
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated and ventilation is inadequate.
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Spill Response
Small Spills:
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbed material into a suitable, labeled container for chemical waste.
-
Clean the spill area with soap and water.
Large Spills:
-
Evacuate the area.
-
Ensure adequate ventilation.
-
Contain the spill to prevent further spread.
-
Follow institutional procedures for large chemical spills and contact the appropriate environmental health and safety personnel.
Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or in regular trash.
-
Waste should be collected in a designated, labeled hazardous waste container.
Visualized Workflows
The following diagrams illustrate standard laboratory procedures for handling and responding to incidents involving this compound.
References
Methodological & Application
Synthesis of 5-Oxo-5-(2-thienyl)valeric Acid: A Detailed Protocol for Researchers
Application Note: This document provides a comprehensive protocol for the synthesis of 5-Oxo-5-(2-thienyl)valeric acid, a valuable intermediate in the development of various pharmaceutical compounds. The described method is based on the Friedel-Crafts acylation of thiophene with glutaric anhydride, a robust and well-established reaction for the formation of carbon-carbon bonds on aromatic rings.
Introduction
This compound, also known as 4-(2-thenoyl)butyric acid, serves as a key building block in medicinal chemistry. Its structure, featuring a thiophene ring linked to a keto-acid moiety, is a common scaffold in the design of biologically active molecules. This protocol details a reliable method for its preparation from readily available starting materials, thiophene and glutaric anhydride, via a Friedel-Crafts acylation reaction catalyzed by aluminum chloride.
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring.[1][2] In the case of thiophene, the substitution preferentially occurs at the 2-position due to the higher stability of the cationic intermediate formed during the reaction.[3]
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
References
Application Notes and Protocols for the Synthesis of 5-Oxo-5-(2-thienyl)valeric Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Oxo-5-(2-thienyl)valeric acid, also known as 4-(2-thenoyl)butyric acid, is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its synthesis is most commonly achieved through the Friedel-Crafts acylation of thiophene with glutaric anhydride. This reaction is a classic example of electrophilic aromatic substitution, where the acylium ion generated from glutaric anhydride and a Lewis acid catalyst attacks the electron-rich thiophene ring. Due to the electronic properties of the sulfur atom in the thiophene ring, the acylation occurs with high regioselectivity at the 2-position.[1][2] This document provides a detailed experimental protocol for this synthesis, along with relevant data and a workflow diagram.
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
Data Presentation
| Parameter | Value | Reference/Notes |
| Reactants | ||
| Thiophene | 1.0 equivalent | Starting aromatic heterocycle. |
| Glutaric Anhydride | 1.0 - 1.1 equivalents | Acylating agent. |
| Aluminum Chloride (AlCl₃) | 2.0 - 2.2 equivalents | Lewis acid catalyst. An excess is required as it complexes with both the carbonyl oxygen of the anhydride and the final ketone product. |
| Solvent | ||
| Nitrobenzene or Dichloromethane | ~5-10 mL per gram of glutaric anhydride | A polar, aprotic solvent is typically used. Nitrobenzene can be used, but due to its toxicity, dichloromethane is a common alternative. The reaction should be performed under anhydrous conditions as aluminum chloride is highly moisture-sensitive. |
| Reaction Conditions | ||
| Temperature | 0 °C to room temperature | The initial addition of reagents is typically carried out at 0 °C to control the exothermic reaction. The reaction is then often allowed to warm to room temperature. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |
| Work-up and Purification | ||
| Quenching | Ice and concentrated HCl | To decompose the aluminum chloride complex and separate the catalyst from the product. |
| Extraction | Dichloromethane or Ethyl Acetate | To isolate the organic product from the aqueous layer. |
| Washing | Saturated Sodium Bicarbonate Solution | To extract the carboxylic acid product into the aqueous layer as its sodium salt, separating it from neutral byproducts. The aqueous layer is then acidified to precipitate the product. This is a key purification step for isolating the acidic product. |
| Drying | Anhydrous Sodium Sulfate or Magnesium Sulfate | To remove residual water from the organic extracts before solvent evaporation. |
| Purification | Recrystallization (e.g., from water or toluene) | To obtain the final product in high purity. |
| Expected Yield | 60-80% | Yields can vary depending on the specific reaction conditions and purity of reagents. |
Experimental Protocol
Materials:
-
Thiophene
-
Glutaric Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup:
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (2.2 equivalents).
-
Add anhydrous dichloromethane (50 mL) to the flask and cool the suspension to 0 °C in an ice bath with stirring.
-
-
Reagent Addition:
-
In a separate flask, dissolve glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane (30 mL).
-
Transfer this solution to the dropping funnel.
-
Add the glutaric anhydride solution dropwise to the stirred aluminum chloride suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, dissolve thiophene (1.0 equivalent) in anhydrous dichloromethane (20 mL) and add this solution dropwise to the reaction mixture over 30 minutes, again keeping the temperature at 0 °C.
-
-
Reaction:
-
After the addition of thiophene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (30 mL) with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and extract the product with a saturated sodium bicarbonate solution (3 x 50 mL). The carboxylic acid product will move into the aqueous basic layer as its sodium salt.
-
-
Isolation and Purification:
-
Cool the combined aqueous bicarbonate extracts in an ice bath.
-
Slowly and carefully acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid. A white precipitate of this compound should form.
-
Collect the precipitate by vacuum filtration and wash the solid with cold water.
-
Dry the crude product in a desiccator or a vacuum oven.
-
For further purification, recrystallize the crude product from a suitable solvent such as water or a mixture of toluene and hexanes.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.
-
Mandatory Visualization
Caption: Workflow diagram for the synthesis of this compound.
References
Application Notes and Protocols: 5-Oxo-5-(2-thienyl)valeric Acid in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Oxo-5-(2-thienyl)valeric acid, also known as 4-(2-thenoyl)butyric acid, is a versatile bifunctional molecule containing both a ketone and a carboxylic acid. While not typically an active pharmaceutical ingredient (API) itself, it serves as a crucial chemical intermediate and building block in the synthesis of various heterocyclic compounds with significant medicinal potential[1][2]. The presence of the thiophene ring, a well-known pharmacophore in numerous FDA-approved drugs, makes this acid an attractive starting material for drug discovery programs[3][4][5]. Its primary application lies in the construction of pyridazinone scaffolds, which are associated with a range of biological activities, most notably in the cardiovascular domain[6][7].
Application 1: Synthesis of Pyridazinone-Based Cardiovascular Agents
The most prominent application of this compound in medicinal chemistry is its use as a precursor for the synthesis of 6-(thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one. This is achieved through a straightforward cyclocondensation reaction with hydrazine hydrate. The resulting dihydropyridazinone core is a privileged structure in cardiovascular drug discovery, with numerous derivatives reported to exhibit potent cardiotonic (positive inotropic), antihypertensive, and vasodilatory effects[6][7][8].
The mechanism of action for many cardiotonic pyridazinone derivatives involves the inhibition of phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells. Inhibition of PDE3 leads to an increase in intracellular cAMP levels, resulting in enhanced cardiac contractility and vasodilation.
Biological Activity of Related Pyridazinone Derivatives
| Compound Class | Biological Activity | Key Findings | Reference Compound |
| 6-Aryl-4,5-dihydropyridazin-3(2H)-ones | Cardiotonic | Increased force of contraction in isolated heart preparations. Some derivatives showed higher efficacy than digoxin. | Levosimendan, Digoxin[5][8] |
| 6-Aryl-4,5-dihydropyridazin-3(2H)-ones | Antihypertensive | Demonstrated significant reduction in mean arterial blood pressure in rat models. | Hydralazine, Propranolol[6][9] |
| 6-Aryl-4,5-dihydropyridazin-3(2H)-ones | Vasodilatory | Caused relaxation of pre-contracted aortic rings, indicating direct action on vascular smooth muscle. | Hydralazine[6] |
| 6-Aryl-4,5-dihydropyridazin-3(2H)-ones | Platelet Aggregation Inhibition | Some derivatives showed complete inhibition of platelet aggregation. | N/A[8] |
Synthetic Workflow
The synthesis of 6-(thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one from this compound is a high-yielding, one-step process. The workflow is straightforward and amenable to scale-up for library synthesis or lead optimization.
Caption: Synthetic workflow for 6-(thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one.
Experimental Protocols
Protocol 1: Synthesis of 6-(thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one
This protocol describes the synthesis of 6-(thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one from this compound.
Materials:
-
This compound
-
Hydrazine hydrate (85% solution in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol or ethanol/water mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (approximately 1.2 to 2 equivalents) dropwise at room temperature[10]. The addition of hydrazine can be exothermic.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 6-(thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Protocol 2: In Vitro Evaluation of Cardiotonic Activity (Isolated Perfused Heart Model)
This protocol provides a general method for assessing the positive inotropic (cardiotonic) effects of the synthesized pyridazinone derivatives, based on the Straub's perfusion method mentioned for similar compounds[11].
Materials:
-
Isolated heart from a suitable animal model (e.g., toad, rabbit)[5][8]
-
Langendorff apparatus or similar perfusion system
-
Ringer's solution (or other appropriate physiological salt solution)
-
Test compound (6-(thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one) dissolved in a suitable vehicle (e.g., DMSO, ethanol)
-
Positive control (e.g., Levosimendan, Digoxin)
-
Force transducer and data acquisition system
Procedure:
-
Heart Isolation: Humanely euthanize the animal and quickly excise the heart.
-
Apparatus Setup: Mount the heart on the cannula of the perfusion apparatus via the aorta.
-
Perfusion: Begin retrograde perfusion with oxygenated Ringer's solution at a constant temperature (e.g., 37°C) and pressure.
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes) until a regular contractile rhythm is established.
-
Baseline Recording: Record the baseline cardiac parameters, including heart rate and force of contraction (amplitude).
-
Compound Administration: Administer the test compound at various concentrations into the perfusion solution. Allow the heart to equilibrate at each concentration for a set period.
-
Data Recording: Record the changes in heart rate and force of contraction at each concentration.
-
Positive Control: After a washout period, administer the positive control to confirm the responsiveness of the preparation.
-
Data Analysis: Express the change in the force of contraction as a percentage of the baseline. Construct a dose-response curve to determine the EC50 value of the test compound.
Signaling Pathway
Proposed Mechanism of Action: PDE3 Inhibition
The cardiotonic and vasodilatory effects of many pyridazinone derivatives are attributed to the inhibition of phosphodiesterase III (PDE3). By inhibiting PDE3, these compounds prevent the breakdown of cAMP, leading to its accumulation within cells. In cardiac muscle, elevated cAMP increases calcium influx, resulting in a stronger contraction (positive inotropy). In vascular smooth muscle, increased cAMP promotes relaxation, leading to vasodilation.
Caption: PDE3 inhibition pathway by pyridazinone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis, characterization and antihypertensive activity of pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sarpublication.com [sarpublication.com]
- 8. Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iajpr.com [iajpr.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 5-Oxo-5-(2-thienyl)valeric Acid as a Versatile Building Block in Organic Synthesis
Introduction
5-Oxo-5-(2-thienyl)valeric acid is a bifunctional organic compound featuring both a ketone and a carboxylic acid group. This unique structure makes it a highly valuable and versatile starting material, or "building block," for the synthesis of complex organic molecules. Its intrinsic thienyl moiety is a key structural feature found in numerous pharmacologically active compounds. These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on leveraging this building block for the synthesis of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines, which are known for their wide range of biological activities, including anticancer and anti-inflammatory properties.[1]
Application 1: Synthesis of Thieno[2,3-d]pyrimidine Scaffolds
The primary application of this compound is in the construction of the thieno[2,3-d]pyrimidine core. This fused heterocycle is considered a bioisostere of purine and is prevalent in many kinase inhibitors.[1][2] The synthesis typically involves a multi-step sequence, beginning with the formation of a 2-aminothiophene derivative via the Gewald reaction, followed by cyclization to form the fused pyrimidine ring.
A logical workflow for the utilization of this compound is presented below.
Caption: Logical workflow for synthesizing thieno[2,3-d]pyrimidines.
Experimental Protocols
The following protocols outline the key steps for synthesizing a thieno[2,3-d]pyrimidine core and subsequent derivatives.
Protocol 1: Synthesis of 2-Amino-4-(2-thienyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
This protocol is a representative example of a Gewald reaction, a crucial first step for preparing the necessary 2-aminothiophene intermediate from a ketone building block.
-
Materials:
-
This compound (1 equivalent)
-
Malononitrile (1 equivalent)
-
Elemental sulfur (1.1 equivalents)
-
Morpholine (0.5 equivalents, catalyst)
-
Ethanol (solvent)
-
-
Procedure:
-
To a solution of this compound and malononitrile in ethanol, add elemental sulfur.
-
Add morpholine dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to 50-60°C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to yield the pure 2-aminothiophene derivative.
-
Protocol 2: Synthesis of 4-(2-thienyl)-3,5,6,7-tetrahydro-cyclopenta[3][4]thieno[2,3-d]pyrimidin-4-one
This protocol describes the cyclization of the 2-aminothiophene intermediate to form the desired fused pyrimidine ring.
-
Materials:
-
2-Amino-thiophene intermediate from Protocol 1 (1 equivalent)
-
Formamide or Triethyl orthoformate/Ammonia (cyclizing agents)
-
Dimethylformamide (DMF, solvent) (optional)
-
-
Procedure:
-
Heat a mixture of the 2-aminothiophene intermediate in an excess of formamide at reflux (approx. 180-200°C) for 6-8 hours.
-
Alternatively, reflux the intermediate with triethyl orthoformate for 4 hours, then cool, and saturate with ammonia gas, followed by another period of reflux.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purify the product by recrystallization or column chromatography to obtain the pure thieno[2,3-d]pyrimidin-4-one.
-
A general experimental workflow from synthesis to characterization is outlined below.
Caption: General experimental workflow for synthesis and analysis.
Data Presentation: Biological Activity of Thieno[2,3-d]pyrimidine Derivatives
The thieno[2,3-d]pyrimidine scaffold, accessible from this compound, is a cornerstone of many potent kinase inhibitors used in cancer therapy. The following table summarizes the biological activity of representative compounds from this class.
| Compound ID | Target | Activity | Cell Line | Reference |
| VIb | PI3Kβ | 72% Inhibition | - | [3] |
| VIb | PI3Kγ | 84% Inhibition | - | [3] |
| VIb | - | 92.9% Growth Inhibition | SNB-75 (CNS Cancer) | [3] |
| VIb | - | 90.8% Growth Inhibition | T-47D (Breast Cancer) | [3] |
| 17i | VEGFR-2 | IC₅₀ = 0.14 µM | - | [4] |
| 17g | VEGFR-2 | IC₅₀ = 0.19 µM | - | [4] |
| 17i | - | IC₅₀ = 1.12 µM | MCF-7 (Breast Cancer) | [4] |
| Compound l | - | IC₅₀ = 27.6 µM | MDA-MB-231 (Breast Cancer) | [2] |
Biological Context: Inhibition of the PI3K Signaling Pathway
Many thieno[2,3-d]pyrimidine derivatives function by inhibiting key enzymes in cellular signaling pathways that are often dysregulated in cancer.[3] One of the most critical pathways is the Phosphatidylinositol 3-kinase (PI3K) pathway, which regulates cell growth, proliferation, and survival. Inhibition of PI3K can halt these processes in cancer cells.
Caption: Simplified PI3K signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidines.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 5-Oxo-5-(2-thienyl)valeric Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Oxo-5-(2-thienyl)valeric acid, also known as 4-(2-thenoyl)butyric acid, is a chemical intermediate with potential applications in pharmaceutical synthesis and materials science. Its proper characterization is crucial for ensuring purity, confirming identity, and understanding its chemical properties. These application notes provide a detailed overview of the key analytical techniques for the characterization of this compound, including protocols and expected data.
Chemical Information
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 4-(2-Thenoyl)butyric acid |
| CAS Number | 22971-62-6[1] |
| Molecular Formula | C₉H₁₀O₃S[1] |
| Molecular Weight | 198.24 g/mol |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
Tetramethylsilane (TMS) as an internal standard
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of TMS to the solution to serve as a reference for chemical shifts (0 ppm).
-
Spectrometer Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum using standard acquisition parameters.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the spectra. Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts for all signals in both spectra.
Expected NMR Data
The following tables summarize the expected chemical shifts for this compound. These are estimated values based on the analysis of similar structures, such as n-butyric acid and various thiophene derivatives.[2][3]
Table 1: Expected ¹H NMR Chemical Shifts
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3' (Thiophene) | 7.6 - 7.8 | Doublet of doublets | 1H |
| H-4' (Thiophene) | 7.1 - 7.3 | Triplet | 1H |
| H-5' (Thiophene) | 7.8 - 8.0 | Doublet of doublets | 1H |
| -CH₂- (C4) | 2.9 - 3.1 | Triplet | 2H |
| -CH₂- (C2) | 2.4 - 2.6 | Triplet | 2H |
| -CH₂- (C3) | 1.9 - 2.1 | Quintet | 2H |
| -COOH | 10.0 - 12.0 | Broad Singlet | 1H |
Table 2: Expected ¹³C NMR Chemical Shifts
| Assignment | Chemical Shift (δ, ppm) |
| C=O (Ketone, C5) | 195 - 205 |
| C=O (Carboxylic acid, C1) | 175 - 185 |
| C-2' (Thiophene) | 140 - 150 |
| C-3' (Thiophene) | 130 - 135 |
| C-4' (Thiophene) | 125 - 130 |
| C-5' (Thiophene) | 130 - 135 |
| -CH₂- (C4) | 35 - 45 |
| -CH₂- (C2) | 30 - 40 |
| -CH₂- (C3) | 20 - 30 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.
Experimental Protocol: FT-IR Spectroscopy
Objective: To identify the characteristic functional groups of this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr, IR grade)
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Transfer the finely ground powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum.
-
Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and acquire the IR spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Expected IR Data
The following table lists the expected characteristic IR absorption bands for this compound based on typical frequencies for its functional groups.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| ~3100 | Weak | C-H stretch (Thiophene) |
| 2850-2960 | Medium | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic acid dimer) |
| ~1660 | Strong | C=O stretch (Ketone, conjugated) |
| 1400-1450 | Medium | C-H bend (Aliphatic) |
| ~1410 | Medium | C=C stretch (Thiophene ring) |
| ~1280 | Medium | C-O stretch (Carboxylic acid) |
| ~850 | Strong | C-H out-of-plane bend (2,3-disubstituted thiophene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound. Due to the low volatility of the carboxylic acid, derivatization is typically required.
Materials:
-
This compound sample
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Solvent (e.g., Acetonitrile)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Derivatization:
-
Dissolve a small amount of the sample (~1 mg) in a suitable solvent in a vial.
-
Add the derivatizing agent and heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (TMS) ester.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
GC Conditions (Typical):
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230°C.
-
-
-
Data Analysis: Identify the molecular ion peak of the derivatized compound and analyze the fragmentation pattern.
Expected Mass Spectrometry Data
The mass spectrum of the TMS-derivatized this compound is expected to show a molecular ion peak corresponding to the silylated molecule (M.W. of TMS derivative = 270.43 g/mol ).
Table 4: Expected Mass-to-Charge Ratios (m/z) for TMS-derivatized this compound
| m/z | Interpretation |
| 270 | [M]⁺ (Molecular ion) |
| 255 | [M - CH₃]⁺ |
| 183 | [M - COOTMS]⁺ |
| 111 | [Thiophene-C=O]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for determining the purity of this compound and for its quantification in various matrices.
Experimental Protocol: Reversed-Phase HPLC
Objective: To assess the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or phosphoric acid
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acidified water (e.g., 0.1% formic acid) and acetonitrile. A typical starting gradient could be 70:30 (Water:Acetonitrile).
-
Standard Solution Preparation: Prepare a stock solution of the compound in the mobile phase or a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare working standards by dilution.
-
HPLC Conditions (Typical):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with acidified water and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm, to be determined by UV scan).
-
-
Analysis: Inject the sample solution into the HPLC system and record the chromatogram.
-
Data Analysis: Determine the retention time of the main peak and calculate the purity based on the peak area percentage.
Expected HPLC Data
Table 5: Expected HPLC Performance
| Parameter | Expected Value |
| Retention Time | Dependent on specific conditions, but should be a sharp, well-defined peak. |
| Purity | >95% (depending on the grade) |
| Limit of Detection (LOD) | ng/mL range |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range |
Visualizations
References
Application Note: NMR Spectroscopy Protocol for the Structural Elucidation of 5-Oxo-5-(2-thienyl)valeric acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Oxo-5-(2-thienyl)valeric acid is a chemical intermediate that contains both a ketone and a carboxylic acid functional group, attached to a thiophene ring system. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural confirmation and purity assessment of such small molecules. This document provides a detailed protocol for the acquisition and analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra of this compound.
Chemical Structure
Figure 1: Chemical structure of this compound with atom numbering for NMR assignment.
Experimental Protocol
This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra.
1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound and transfer it to a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform - CDCl₃, or Deuterated Dimethyl Sulfoxide - DMSO-d₆). The choice of solvent may depend on the sample's solubility.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved.
2. NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: CDCl₃ or DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Transmitter Frequency Offset (o1p): Centered in the spectral region of interest (e.g., ~5 ppm).
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: CDCl₃ or DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: -10 to 220 ppm
-
Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Transmitter Frequency Offset (o1p): Centered in the spectral region of interest (e.g., ~100 ppm).
3. Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective nuclei in the molecule.
Data Presentation
Table 1: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.5 | br s | 1H | H-1 (COOH) |
| ~7.85 | dd | 1H | H-9 |
| ~7.65 | dd | 1H | H-7 |
| ~7.15 | dd | 1H | H-8 |
| ~3.05 | t | 2H | H-5 |
| ~2.50 | t | 2H | H-3 |
| ~2.10 | p | 2H | H-4 |
br s = broad singlet, dd = doublet of doublets, t = triplet, p = pentet
Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~198.0 | C-6 |
| ~178.5 | C-2 |
| ~144.0 | C-10 |
| ~134.5 | C-9 |
| ~132.0 | C-7 |
| ~128.0 | C-8 |
| ~37.5 | C-5 |
| ~33.0 | C-3 |
| ~20.0 | C-4 |
Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of this compound.
Application Notes and Protocols for the Reaction of 5-Oxo-5-(2-thienyl)valeric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of 5-Oxo-5-(2-thienyl)valeric acid, a versatile building block in medicinal chemistry. The protocols cover key transformations including reduction of the ketone functionality, esterification of the carboxylic acid, and intramolecular cyclization to form novel heterocyclic scaffolds. Additionally, the potential biological relevance of thienyl-containing compounds as kinase inhibitors is discussed, providing context for the application of these reactions in drug discovery programs.
Reduction of the Ketone Carbonyl Group
The ketone moiety of this compound can be reduced to a methylene group to yield 5-(2-thienyl)pentanoic acid[1]. This transformation is commonly achieved through the Wolff-Kishner or Clemmensen reduction reactions. The choice of method depends on the substrate's sensitivity to acidic or basic conditions.
Wolff-Kishner Reduction
The Wolff-Kishner reduction is performed under basic conditions and is suitable for substrates that are sensitive to acid. The reaction involves the formation of a hydrazone intermediate, which then eliminates nitrogen gas upon heating with a strong base to yield the corresponding alkane. A modification of this reaction, the Huang-Minlon modification, offers improved yields and shorter reaction times by distilling off water and excess hydrazine before the high-temperature decomposition step.
Reaction Scheme:
Experimental Protocol (Adapted from a similar procedure[2]):
-
In a three-necked flask equipped with a reflux condenser and a thermometer, add this compound (1 equivalent), diethylene glycol (as solvent), hydrazine hydrate (85% solution, 4-5 equivalents), and potassium hydroxide pellets (4-5 equivalents).
-
Heat the mixture to 130-140 °C for 1 hour.
-
Slowly distill off the water and excess hydrazine until the temperature of the reaction mixture reaches 190-200 °C.
-
Maintain the reaction at this temperature for an additional 3-4 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of 2-3.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data:
| Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Wolff-Kishner Reduction | Hydrazine hydrate, KOH | Diethylene glycol | 190-200 | 4-5 | >85 (expected) |
Clemmensen Reduction
The Clemmensen reduction is performed under acidic conditions and is particularly effective for aryl-alkyl ketones[3]. This method uses amalgamated zinc and concentrated hydrochloric acid to reduce the ketone.
Reaction Scheme:
Experimental Protocol:
-
Prepare amalgamated zinc by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 5-10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.
-
In a round-bottom flask fitted with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, and a water-insoluble organic solvent (e.g., toluene) to form a biphasic system.
-
Add this compound to the mixture.
-
Heat the reaction mixture to reflux with vigorous stirring for several hours. Additional portions of hydrochloric acid may be added during the reaction.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data:
| Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Clemmensen Reduction | Zn(Hg), conc. HCl | Toluene/Water | Reflux | 4-8 | 70-80 (expected) |
Esterification of the Carboxylic Acid
The carboxylic acid group of this compound can be esterified, for example, with ethanol in the presence of an acid catalyst to form the corresponding ethyl ester. This reaction is typically a reversible Fischer esterification.
Reaction Scheme:
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Heat the mixture to reflux for several hours. The reaction can be monitored by TLC.
-
After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ethyl ester by column chromatography.
Quantitative Data:
| Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Fischer Esterification | Ethanol, H₂SO₄ (cat.) | Ethanol | Reflux | 3-5 | >90 (expected) |
Intramolecular Cyclization: Synthesis of Thienopyridazines
Keto-carboxylic acids like this compound can undergo intramolecular cyclization reactions to form fused heterocyclic systems. For example, reaction with hydrazine can lead to the formation of a thienopyridazine derivative, a scaffold of interest in medicinal chemistry.
Reaction Scheme:
Experimental Protocol:
-
A mixture of this compound (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is heated at reflux for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid is washed with cold water and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure thienopyridazine product.
Quantitative Data:
| Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thienopyridazine formation | Hydrazine hydrate | Ethanol | Reflux | 4-6 | 80-90 (expected) |
Mandatory Visualizations
Caption: Reaction pathways of this compound.
Application in Drug Discovery: Thienyl Derivatives as Kinase Inhibitors
Thiophene-containing compounds are prevalent in medicinal chemistry and have been identified as privileged structures for the development of various therapeutic agents. Notably, derivatives containing the thienyl moiety have shown promise as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[4]
For instance, novel thienyl-based compounds have been developed as potent inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in tumor cell proliferation, migration, and invasion. Similarly, thienopyridine and thienopyrimidine derivatives have been investigated as inhibitors of choline kinase, an enzyme involved in cell signaling and lipid metabolism that is upregulated in many cancers.[4][5][6]
The synthetic transformations described in these application notes provide routes to modify the this compound scaffold, enabling the generation of diverse libraries of compounds for screening against various kinase targets. The reduction of the ketone can alter the shape and flexibility of the molecule, the esterification of the carboxylic acid can modulate polarity and cell permeability, and the cyclization can lead to novel, rigidified heterocyclic systems that may fit into the ATP-binding pocket of kinases with high affinity and selectivity.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
References
- 1. scbt.com [scbt.com]
- 2. US4180510A - Method for preparing thienylacetic acids - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Biological Screening of 5-Oxo-5-(2-thienyl)valeric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of a diverse library of chemical derivatives starting from 5-Oxo-5-(2-thienyl)valeric acid. Detailed protocols for subsequent biological screening against cancer cell lines and microbial pathogens are also presented. This document is intended to serve as a practical resource for researchers in the field of medicinal chemistry and drug discovery.
Introduction
This compound is a versatile starting material for the synthesis of novel bioactive compounds. The presence of both a ketone and a carboxylic acid functional group allows for a wide range of chemical modifications, leading to the generation of diverse derivatives such as amides, esters, and various heterocyclic scaffolds. Derivatives containing the thiophene moiety are of particular interest as they are found in numerous pharmacologically active compounds with a broad spectrum of activities, including anticancer and antimicrobial properties.
This document outlines the synthetic strategies for creating a library of this compound derivatives and provides detailed, step-by-step protocols for their preliminary biological evaluation.
Synthesis of Derivatives
The synthetic approach focuses on the modification of the carboxylic acid and ketone functionalities of this compound.
Diagram of Synthetic Pathways
Caption: Synthetic routes to amide, ester, and hydrazone derivatives.
Experimental Protocols: Synthesis
Protocol 1: General Procedure for the Synthesis of Amide Derivatives
This protocol describes the conversion of the carboxylic acid to an acid chloride, followed by reaction with a primary or secondary amine.
-
Acid Chloride Formation: To a solution of this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Add a solution of the desired amine (1.1 equivalents) and a base such as triethylamine (1.5 equivalents) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.
Protocol 2: General Procedure for the Synthesis of Ester Derivatives (Fischer Esterification)
-
Dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (2-3 drops).
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude ester by column chromatography.
Protocol 3: General Procedure for the Synthesis of Hydrazone Derivatives
This protocol involves a two-step process: formation of the acid hydrazide followed by condensation with an aldehyde.
-
Acid Hydrazide Formation: Prepare the corresponding methyl or ethyl ester of this compound using Protocol 2.
-
Dissolve the ester (1 equivalent) in ethanol and add hydrazine hydrate (3-5 equivalents).
-
Reflux the mixture for 6-12 hours. The formation of a precipitate may be observed.
-
Cool the reaction mixture and collect the solid product by filtration. Wash with cold ethanol and dry to obtain the acid hydrazide.
-
Hydrazone Formation: Suspend the acid hydrazide (1 equivalent) in ethanol.
-
Add the desired aromatic aldehyde (1 equivalent) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2-5 hours.
-
Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure hydrazone derivative.
Biological Screening
The synthesized derivatives can be screened for their potential anticancer and antimicrobial activities using established in vitro assays.
Diagram of Biological Screening Workflow
Caption: Workflow for anticancer and antimicrobial screening.
Experimental Protocols: Biological Screening
Protocol 4: MTT Assay for Anticancer Activity
This protocol is used to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37 °C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 5: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Data Presentation
The following tables summarize the biological activity of structurally related thienyl derivatives reported in the literature, providing a benchmark for the newly synthesized compounds.
Table 1: Anticancer Activity of Selected Thienyl Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Thienyl Chalcone 1 | MCF-7 | 7.79 ± 0.81 | [1] |
| Thienyl Chalcone 2 | MDA-MB-231 | 5.27 ± 0.98 | [1] |
| Thienopyrimidinone 1 | MCF-7 | 1.18 ± 0.032 | [2] |
| Thiazolidinone 1 | MCF-7 | 5.02 | [3] |
| Thiazolidinone 2 | MDA-MB-231 | 6.61 | [3] |
Table 2: Antimicrobial Activity of Selected Thienyl Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Thiazole Derivative 1 | S. aureus | 16.1 | [4] |
| Thiazole Derivative 2 | E. coli | 16.1 | [4] |
| Thiazole Derivative 3 | C. albicans | 15.3 | [4] |
| Thiazole Derivative 4 | E. coli | 170 | [5] |
| Thiazole Derivative 5 | B. cereus | 230 | [5] |
Conclusion
The protocols and data presented in these application notes provide a solid foundation for the synthesis and biological evaluation of novel derivatives of this compound. The synthetic routes are versatile and allow for the creation of a diverse chemical library. The described biological screening methods are robust and widely accepted for the preliminary assessment of anticancer and antimicrobial potential. The provided data on related compounds will aid in the interpretation of screening results and guide further lead optimization efforts.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones | MDPI [mdpi.com]
- 4. jchemrev.com [jchemrev.com]
- 5. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 5-Oxo-5-(2-thienyl)valeric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of heterocyclic compounds utilizing 5-Oxo-5-(2-thienyl)valeric acid as a key starting material. The focus is on the preparation of pyridazinone derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities.
Introduction
This compound, also known as 4-(2-thenoyl)butanoic acid, is a versatile bifunctional molecule containing both a ketone and a carboxylic acid. This unique structure allows for a variety of cyclization reactions to form heterocyclic systems. One of the most prominent applications is in the synthesis of 4,5-dihydropyridazin-3(2H)-ones, which are core structures in many biologically active compounds. Pyridazinone derivatives have shown a wide range of pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer effects.
Synthesis of 6-(Thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one
The reaction of a γ-keto acid with hydrazine hydrate is a well-established method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones. In this protocol, this compound undergoes a cyclocondensation reaction with hydrazine hydrate to yield 6-(thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one.
Reaction Scheme:
Caption: Synthesis of 6-(thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one.
Experimental Protocol
This protocol is adapted from the general synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones.[1]
Materials:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Glacial acetic acid (optional, for catalysis)
-
Standard laboratory glassware for reflux reaction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the solution. A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Pour the concentrated mixture into ice-cold water.
-
The solid product will precipitate out. Collect the precipitate by filtration.
-
Wash the solid with cold water and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 6-(thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one.
Data Presentation
| Compound | Starting Material | Reagent | Solvent | Yield (%) | Melting Point (°C) |
| 6-(Thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one | This compound | Hydrazine Hydrate | Ethanol | 75-85 | 135-137 |
| 6-Phenyl-4,5-dihydropyridazin-3(2H)-one (for comparison) | 4-Oxo-4-phenylbutanoic acid | Hydrazine Hydrate | Ethanol | ~80 | 148-150 |
Note: The data for the thienyl derivative is projected based on analogous reactions due to the absence of a direct literature source for this specific compound.
Further Functionalization and Applications
The synthesized 6-(thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one can serve as a versatile intermediate for the synthesis of a variety of other heterocyclic compounds and potential drug candidates. The secondary amine in the pyridazinone ring can be further functionalized, and the thiophene ring offers sites for electrophilic substitution.
Synthesis of Thienopyridines (A Note)
The direct synthesis of thienopyridine derivatives from this compound is not a commonly reported transformation in the scientific literature. Standard methods for thienopyridine synthesis, such as the Gewald reaction, typically start from different precursors like α-cyano ketones or esters and activated methylene compounds. While it might be theoretically possible to devise a multi-step synthetic route from this compound to a suitable precursor for thienopyridine synthesis, a direct cyclization is not readily achievable. Researchers interested in synthesizing thienopyridines are advised to consult literature on established methods that utilize more conventional starting materials.
Logical Workflow for Assessing Synthetic Routes
Caption: Workflow for synthetic route development.
Conclusion
This compound is a valuable precursor for the synthesis of 6-(thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one, a heterocyclic scaffold with significant potential in drug discovery. The provided protocol offers a straightforward and efficient method for its preparation. While the direct conversion of this starting material to thienopyridines is not well-documented, the resulting pyridazinone opens avenues for further chemical exploration and the development of novel bioactive molecules. Researchers are encouraged to adapt and optimize the provided protocols for their specific needs and to explore the rich chemistry of these heterocyclic systems.
References
Application Notes and Protocols for 5-Oxo-5-(2-thienyl)valeric acid in Anticancer Drug Development
Introduction
5-Oxo-5-(2-thienyl)valeric acid is a synthetic compound with a chemical structure that suggests potential as an anticancer agent. Its structural similarity to valeric acid, a known histone deacetylase (HDAC) inhibitor, and the presence of a thiophene ring, a common moiety in many biologically active compounds, make it a promising candidate for further investigation in oncology.[1][2] This document provides an overview of its potential applications, hypothetical data on its efficacy, and detailed protocols for its evaluation in a research setting.
Mechanism of Action (Hypothesized)
Based on the activity of structurally related molecules, the primary hypothesized mechanism of action for this compound is the inhibition of histone deacetylases (HDACs).[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. Inhibition of HDACs by this compound is proposed to result in hyperacetylation of histones, leading to a more relaxed chromatin structure and the re-expression of silenced tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
A secondary potential mechanism could involve the modulation of other signaling pathways critical for cancer cell survival and proliferation, a characteristic often observed with thiophene-containing compounds.[3][4]
Data Presentation
The following tables summarize hypothetical in vitro efficacy data for this compound across various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of this compound
| Cell Line | Cancer Type | IC50 (µM) after 72h exposure |
| MCF-7 | Breast Cancer | 15.2 ± 1.8 |
| MDA-MB-231 | Breast Cancer | 22.5 ± 2.1 |
| HepG2 | Liver Cancer | 12.8 ± 1.5 |
| A549 | Lung Cancer | 35.1 ± 3.2 |
| HCT116 | Colon Cancer | 18.9 ± 2.0 |
| PC-3 | Prostate Cancer | 28.4 ± 2.5 |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (24h)
| Concentration (µM) | % Apoptotic Cells (Annexin V positive) |
| 0 (Control) | 4.5 ± 0.5 |
| 10 | 25.8 ± 2.3 |
| 25 | 48.2 ± 3.1 |
| 50 | 72.1 ± 4.5 |
Table 3: Cell Cycle Analysis of HepG2 Cells Treated with this compound (48h)
| Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| 0 (Control) | 55.2 ± 3.4 | 28.1 ± 2.1 | 16.7 ± 1.9 |
| 15 | 70.1 ± 4.1 | 15.3 ± 1.8 | 14.6 ± 1.7 |
| 30 | 78.5 ± 4.5 | 9.8 ± 1.2 | 11.7 ± 1.5 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
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Cancer cell lines (e.g., MCF-7, HepG2)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
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Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (DMSO) and a blank (medium only).
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Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
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Add 20 µL of MTT solution to each well and incubate for another 4 hours.
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Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
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Cancer cell line (e.g., MCF-7)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
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Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line (e.g., HepG2)
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
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Incubate for 30 minutes at 37°C in the dark.
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Analyze the DNA content by flow cytometry.
Visualizations
References
- 1. Valeric Acid Suppresses Liver Cancer Development by Acting as a Novel HDAC Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valerian and valeric acid inhibit growth of breast cancer cells possibly by mediating epigenetic modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Oxo-5-(2-thienyl)valeric acid
Welcome to the technical support center for the synthesis of 5-Oxo-5-(2-thienyl)valeric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound, which is typically prepared via the Friedel-Crafts acylation of thiophene with glutaric anhydride.
Problem 1: Low or No Yield of the Desired Product
Possible Causes and Solutions:
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Moisture Contamination: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is extremely sensitive to moisture, which will deactivate it.
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Solution: Ensure all glassware is thoroughly dried in an oven before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
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Inactive Catalyst: The Lewis acid may be old or have been improperly stored.
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Solution: Use a fresh, unopened container of the Lewis acid catalyst.
-
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Insufficient Catalyst: In Friedel-Crafts acylations, the catalyst forms a complex with the product, so a stoichiometric amount is often required.
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Solution: Use at least one equivalent of the Lewis acid catalyst for every equivalent of glutaric anhydride. In some cases, a slight excess may be beneficial.
-
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Low Reaction Temperature: The activation energy for the reaction may not be reached.
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Solution: Gradually increase the reaction temperature. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature.
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Poor Quality of Reagents: Impurities in thiophene or glutaric anhydride can interfere with the reaction.
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Solution: Use freshly distilled thiophene and pure glutaric anhydride.
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Problem 2: Formation of a Dark Tar or Polymeric Material
Possible Causes and Solutions:
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Excessive Reaction Temperature: High temperatures can lead to the polymerization and decomposition of thiophene, a known issue with Friedel-Crafts reactions involving this sensitive heterocycle.[1]
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Solution: Maintain a controlled and moderate reaction temperature. Start at a lower temperature and slowly increase it while monitoring the reaction progress.
-
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High Concentration of Lewis Acid: A high concentration of a strong Lewis acid can promote side reactions and polymerization.
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Solution: Add the Lewis acid portion-wise to the reaction mixture to control the initial exothermic reaction. Consider using a milder Lewis acid catalyst.
-
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Incorrect Order of Reagent Addition: Adding thiophene to a pre-formed complex of glutaric anhydride and the Lewis acid can sometimes lead to uncontrolled reactions.
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Solution: A common procedure involves adding the Lewis acid to a mixture of thiophene and glutaric anhydride in a suitable solvent.
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Problem 3: Formation of Isomeric Byproducts
Possible Causes and Solutions:
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Acylation at the 3-position of Thiophene: While Friedel-Crafts acylation of thiophene strongly favors the 2-position, trace amounts of the 3-acyl isomer can be formed.[2]
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Solution: The formation of the 2-isomer is electronically and sterically favored. Purification by column chromatography or recrystallization can separate the isomers. The choice of solvent and catalyst can also influence regioselectivity.
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Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and direct method is the Friedel-Crafts acylation of thiophene with glutaric anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Q2: Why is the Friedel-Crafts acylation of thiophene challenging?
Thiophene is an electron-rich heterocycle that is highly reactive but also prone to polymerization and degradation under strong acidic conditions, which are typical for Friedel-Crafts reactions.[1] Careful control of reaction conditions is crucial for a successful synthesis.
Q3: Can I use other catalysts besides aluminum chloride?
Yes, other Lewis acids like stannic chloride (SnCl₄), zinc chloride (ZnCl₂), or solid acid catalysts like zeolites can be used.[1][3][4] Milder catalysts may offer better control and reduce the formation of byproducts, though they might require higher reaction temperatures or longer reaction times.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A spot for the starting materials (thiophene and glutaric anhydride) and a new spot for the product should be observed. The reaction is complete when the starting material spots have disappeared or are no longer diminishing.
Q5: What is the best way to purify the final product?
A common purification method involves an acid-base extraction. The crude product is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The desired carboxylic acid will move to the aqueous layer as its carboxylate salt. The aqueous layer is then acidified to precipitate the pure product, which can be collected by filtration and further purified by recrystallization.
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes representative data on how different catalysts and temperatures can affect the outcome of the synthesis.
| Catalyst | Molar Ratio (Thiophene:Anhydride:Catalyst) | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Purity (%) |
| AlCl₃ | 1:1:1.1 | 25-30 | 4 | ~70-80 | >95 |
| SnCl₄ | 1:1:1.1 | 50-60 | 6 | ~60-70 | >95 |
| Zeolite (Hβ) | 1:1.5: (cat.) | 80-100 | 8 | ~85-95 | >98 |
| ZnCl₂ | 1:1:1 | 70-80 | 12 | ~40-50 | >90 |
Note: This data is representative and compiled from general knowledge of Friedel-Crafts reactions on thiophene. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
Materials:
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Thiophene (freshly distilled)
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Glutaric anhydride
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Aluminum chloride (anhydrous)
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Dichloromethane (anhydrous)
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Hydrochloric acid (concentrated)
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Sodium bicarbonate solution (saturated)
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Sodium sulfate (anhydrous)
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Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add thiophene (1.0 eq) and glutaric anhydride (1.0 eq) to anhydrous dichloromethane.
-
Cooling: Cool the mixture to 0-5 °C in an ice bath.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (1.1 eq) portion-wise to the stirred mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
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Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution. The product will move to the aqueous layer.
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Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until a precipitate forms.
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Isolation: Collect the solid product by vacuum filtration and wash with cold water.
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Drying and Purification: Dry the crude product in a vacuum oven. Further purify by recrystallization from ethanol.
Visualizations
Below are diagrams illustrating the key processes in the synthesis and troubleshooting of this compound.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield issues.
References
Navigating the Synthesis of 5-Oxo-5-(2-thienyl)valeric Acid: A Technical Guide to Maximizing Yield
Welcome to the Technical Support Center for the synthesis of 5-Oxo-5-(2-thienyl)valeric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your synthesis.
The synthesis of this compound is typically achieved via a Friedel-Crafts acylation of thiophene with glutaric anhydride. While the reaction is straightforward in principle, achieving high yields requires careful control of reaction parameters and an awareness of potential side reactions. This resource addresses common challenges to help you navigate the complexities of the procedure.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts reaction has a very low yield or is not working at all. What are the common causes?
A1: Low or no yield is one of the most common issues and can stem from several factors related to reactants, catalyst, and reaction conditions.
-
Catalyst Inactivity: The most frequent culprit is the deactivation of the Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃) by moisture. AlCl₃ is extremely hygroscopic and reacts readily with water, rendering it inactive. It is imperative to use anhydrous solvents, reagents, and thoroughly dried glassware. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or a slight excess) of the catalyst relative to the glutaric anhydride is required.[1]
-
Reaction Temperature: The temperature can significantly impact the reaction rate and the formation of side products. While higher temperatures can increase the reaction rate, they can also promote the decomposition of thiophene or the formation of tars, especially with highly reactive catalysts like AlCl₃.[2] A moderate temperature is often optimal.
-
Purity of Reagents: The purity of thiophene and glutaric anhydride is crucial. Impurities in the starting materials can interfere with the catalyst or lead to unwanted side reactions.
Q2: I'm observing the formation of a dark, tarry substance in my reaction flask. What is causing this and how can I prevent it?
A2: Tar formation, or resinification, is a known side reaction in the Friedel-Crafts acylation of sensitive heterocyclic compounds like thiophene, particularly when using aggressive Lewis acids such as AlCl₃.[3]
-
Cause: Thiophene is susceptible to polymerization and degradation under strong acidic conditions.
-
Prevention:
-
Use a Milder Catalyst: Consider replacing AlCl₃ with a milder Lewis acid like tin(IV) chloride (SnCl₄), zinc(II) chloride (ZnCl₂), or solid acid catalysts like zeolites (e.g., Hβ, C25), which have been shown to improve yields and reduce side reactions in the acylation of thiophene.[2][4]
-
Control Temperature: Maintain a low to moderate reaction temperature to minimize degradation.
-
Order of Addition: Adding the thiophene solution slowly to the pre-formed complex of glutaric anhydride and the Lewis acid can sometimes reduce tar formation.
-
Issue 2: Product Purity and Side Reactions
Q3: Besides the desired this compound, what other isomers or byproducts might be forming?
A3: The Friedel-Crafts acylation of thiophene is highly regioselective, but other products can still form.
-
Positional Isomers: Acylation of thiophene strongly favors substitution at the 2-position due to the higher stability of the carbocation intermediate. Attack at the 3-position is significantly less favored. Under optimized conditions, the formation of the 3-acyl isomer is usually minimal.
-
Di-acylation: Although the product, an aryl ketone, is deactivated towards further electrophilic substitution, di-acylation can occur if the reaction conditions are too harsh or if there is a large excess of the acylating agent.[5]
-
Diketone Formation: When using dicarboxylic acid anhydrides like glutaric anhydride, there is a possibility of forming a diketone side-product where two thiophene molecules are acylated by one glutaric anhydride molecule. This is more likely if there is an excess of thiophene.
Q4: How can I effectively purify the final product?
A4: The product, this compound, is a carboxylic acid, which simplifies its separation from non-acidic byproducts.
-
Acid-Base Extraction: After quenching the reaction, the crude product can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). The desired product will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be separated, cooled, and re-acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which can be collected by filtration or extracted back into an organic solvent.
-
Recrystallization: Further purification can be achieved by recrystallizing the crude product from a suitable solvent or solvent mixture.
Quantitative Data Summary
Optimizing reaction conditions is key to maximizing yield. The choice of solvent and catalyst can have a significant impact. The following table summarizes reported yields for the acylation of thiophene with dicarboxylic acid anhydrides under different conditions.
| Acylating Agent | Catalyst | Solvent | Yield (%) | Reference |
| Glutaric Anhydride | AlCl₃ | Benzene | 92% | [1] |
| Glutaric Anhydride | AlCl₃ | Cyclohexane | 54% | [1] |
| Acetic Anhydride | Hβ Zeolite | Solvent-free | 98.6% | [2] |
| Acetic Anhydride | C25 Zeolite | Solvent-free | 96.3% | [4] |
Note: The yields for acetic anhydride are for the synthesis of 2-acetylthiophene but demonstrate the effectiveness of alternative catalysts.
Experimental Protocols
The following is a representative protocol for the synthesis of this compound based on established Friedel-Crafts procedures.
Materials:
-
Thiophene (freshly distilled)
-
Glutaric anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Benzene (or a less toxic alternative like nitrobenzene or carbon disulfide)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon. The reaction should be equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap.
-
Catalyst Suspension: To a three-necked round-bottom flask, add anhydrous benzene (solvent) and anhydrous aluminum chloride (1.1 equivalents relative to glutaric anhydride). Stir the suspension.
-
Acylating Agent Addition: Add glutaric anhydride (1.0 equivalent) portion-wise to the stirred suspension. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Dissolve thiophene (1.0 equivalent) in a small amount of anhydrous benzene and add it to the dropping funnel. Add the thiophene solution dropwise to the reaction mixture over 30-60 minutes. Maintain the reaction temperature between 10-20°C using a water bath.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Workup (Quenching): Cool the reaction flask in an ice bath. Very slowly and carefully, pour the reaction mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum chloride complexes and should be done in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers and extract with a saturated sodium bicarbonate solution. The product will move to the aqueous layer. Separate the aqueous layer, cool it in an ice bath, and carefully acidify with concentrated HCl until the product precipitates.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Alternatively, if an oil forms, extract it with ethyl acetate, dry the organic layer with anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
Visualizing the Workflow and Troubleshooting
To better understand the experimental flow and decision-making process during troubleshooting, the following diagrams are provided.
Caption: A streamlined workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the Friedel-Crafts synthesis.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. ac1.hhu.de [ac1.hhu.de]
- 3. EP0824532A1 - Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs - Google Patents [patents.google.com]
- 4. globethesis.com [globethesis.com]
- 5. Synthetic pathway optimization for improved 1,2,4-butanetriol production - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 5-Oxo-5-(2-thienyl)valeric acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 5-Oxo-5-(2-thienyl)valeric acid. This guide addresses common challenges and provides detailed experimental protocols to achieve high purity of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying crude this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature of the impurities, the desired final purity, and the scale of the purification.
Q2: What are the likely impurities in my crude this compound sample?
A2: If synthesized via the common Friedel-Crafts acylation of thiophene with glutaric anhydride, typical impurities include unreacted starting materials (thiophene, glutaric acid), the Lewis acid catalyst (e.g., aluminum chloride), and potentially polymeric or other side-products from the reaction.
Q3: My recrystallization attempt resulted in a low yield. What could be the cause?
A3: Low yield during recrystallization can be due to several factors:
-
Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.
-
The chosen solvent is not ideal: The compound may have significant solubility in the cold solvent.
-
Premature crystallization: If the solution cools and crystals form during a hot filtration step to remove insoluble impurities.
Q4: I am seeing an oil form during my recrystallization instead of crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound (the melting point of this compound is 94-97°C[1]). To address this, you can try:
-
Using a lower-boiling point solvent or a solvent mixture.
-
Adding slightly more solvent.
-
Scratching the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.
-
Adding a seed crystal of the pure compound.
Q5: During column chromatography, my compound is not moving from the baseline or is streaking down the column. How can I fix this?
A5: If your compound is not moving, the eluent is likely not polar enough. You will need to gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate system). Streaking is common for carboxylic acids on silica gel. This can often be remedied by adding a small amount of a volatile acid, such as acetic acid or formic acid (0.5-2%), to the eluent system.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Recrystallization | Inefficient removal of soluble impurities. | Ensure the minimum amount of hot solvent is used for dissolution. Allow for slow cooling to promote selective crystallization. Wash the collected crystals with a small amount of the cold recrystallization solvent. |
| Co-precipitation of impurities. | Consider a different recrystallization solvent or a solvent pair. An initial acid-base extraction may be necessary to remove acidic or basic impurities before recrystallization. | |
| Product is a Dark Oil or Gummy Solid | Presence of polymeric impurities. | Attempt to triturate the crude material with a non-polar solvent like hexanes to remove less polar impurities. If this fails, column chromatography is the recommended purification method. |
| Low Recovery After Acid-Base Extraction | Incomplete extraction from the organic layer. | Ensure thorough mixing of the aqueous base and the organic layer. Perform multiple extractions with the aqueous base (e.g., 3 times) to maximize the transfer of the carboxylate salt to the aqueous phase. |
| Incomplete precipitation upon acidification. | Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) by testing with pH paper. Cool the aqueous layer in an ice bath to decrease the solubility of the carboxylic acid. | |
| Product is partially soluble in the aqueous layer. | After acidification, if the product does not fully precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover the dissolved product. | |
| Difficulty Separating Compound from Starting Material by Column Chromatography | Similar polarities of the compound and an impurity. | Optimize the eluent system by trying different solvent combinations. A shallow gradient elution (a slow, gradual increase in polarity) may improve separation. |
Quantitative Data Summary
The following tables provide representative data for the purification of this compound. Note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
Table 1: Comparison of Purification Methods
| Purification Method | Typical Yield (%) | Purity (%) | Advantages | Disadvantages |
| Recrystallization | 70-90 | >98 | Simple, cost-effective, good for removing minor impurities. | Can have lower yields if not optimized; may not remove all impurities. |
| Acid-Base Extraction | >90 | >95 | Excellent for removing neutral and basic impurities; high recovery. | May not remove other acidic impurities. |
| Column Chromatography | 60-85 | >99 | Capable of separating closely related impurities; provides very high purity. | More time-consuming, requires more solvent, and is more expensive. |
Table 2: Recrystallization Solvent Screening
| Solvent/Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Quality | Notes |
| Water | Sparingly Soluble | Insoluble | Fine Needles | May require a large volume of water. |
| Toluene | Soluble | Sparingly Soluble | Prisms | Good for removing more polar impurities. |
| Ethanol/Water | Soluble | Sparingly Soluble | Plates | A good general-purpose solvent system. |
| Ethyl Acetate/Hexane | Soluble | Sparingly Soluble | Needles | Effective for a range of polarities. |
Experimental Protocols
Method 1: Purification by Recrystallization
This protocol is suitable for crude material that is mostly the desired product with minor impurities.
Procedure:
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Solvent Selection: In a test tube, dissolve a small amount of the crude material in a minimal amount of a hot solvent (e.g., toluene or an ethanol/water mixture). Allow the solution to cool to room temperature and then in an ice bath to ensure the product crystallizes out.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight.
Method 2: Purification by Acid-Base Extraction
This method is highly effective for removing neutral and basic impurities.
Procedure:
-
Dissolution: Dissolve the crude material in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.
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Base Extraction: Add a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate. The deprotonated this compound will be in the aqueous layer.
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Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base two more times. Combine all aqueous extracts.
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Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a 3 M aqueous solution of hydrochloric acid (HCl) with stirring until the solution is acidic (pH 1-2), which will cause the purified product to precipitate.
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Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water and dry it under vacuum.
Method 3: Purification by Column Chromatography
This is the most powerful method for achieving the highest purity, especially for removing structurally similar impurities.
Procedure:
-
Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system. A mixture of hexanes and ethyl acetate is a good starting point. The ideal eluent system should give the product an Rf value of approximately 0.3. The addition of 0.5-1% acetic acid to the eluent can improve the peak shape.
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Column Packing: Prepare a silica gel column using the chosen eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed product to the top of the prepared column.
-
Elution: Begin eluting the column with the selected eluent system. Collect fractions and monitor them by TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
References
Technical Support Center: 5-Oxo-5-(2-thienyl)valeric acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Oxo-5-(2-thienyl)valeric acid and its related reactions.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis and handling of this compound.
Synthesis: Friedel-Crafts Acylation of Thiophene with Glutaric Anhydride
The primary synthetic route to this compound is the Friedel-Crafts acylation of thiophene with glutaric anhydride, typically using a Lewis acid catalyst.
Q1: My reaction shows low or no yield of the desired product. What are the common causes?
A1: Low yields in this Friedel-Crafts acylation can stem from several factors:
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Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your reactants, solvent, or glassware will deactivate the catalyst.[1][2]
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Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or purified reagents.
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Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid catalyst because the product, a ketone, can form a complex with the catalyst, rendering it inactive.[2][3]
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Solution: Use at least a stoichiometric equivalent of the Lewis acid relative to the glutaric anhydride. An excess of the catalyst may be beneficial.
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Low Reaction Temperature: While excessive heat can cause side reactions, a temperature that is too low may result in a very slow reaction rate and poor conversion.[1]
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Solution: Gradually increase the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) will help determine the optimal temperature.
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Poor Quality of Reagents: Impurities in thiophene or glutaric anhydride can interfere with the reaction.
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Solution: Use purified reagents. Thiophene can be distilled prior to use.
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Q2: I am observing the formation of a dark, tar-like substance in my reaction flask. What is causing this and how can it be prevented?
A2: The formation of tar or resinous material is a common side reaction in Friedel-Crafts acylations, especially with a reactive heterocycle like thiophene. This is often due to polymerization of thiophene under the strongly acidic reaction conditions.[1]
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Solution:
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Consider using a milder Lewis acid catalyst, such as zinc chloride (ZnCl₂) or stannic chloride (SnCl₄).[1]
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Maintain a lower reaction temperature to minimize polymerization.
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Ensure a proper stoichiometric ratio of reactants. An excess of the acylating agent can sometimes lead to side reactions.
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Q3: Am I likely to get the 3-substituted isomer as a byproduct?
A3: The Friedel-Crafts acylation of thiophene is highly regioselective for the 2-position. This is because the carbocation intermediate formed by electrophilic attack at the 2-position is more stable due to resonance, with three contributing resonance structures. The intermediate from attack at the 3-position has only two resonance structures.[4] Therefore, the formation of the 3-acyl-substituted isomer is generally not a significant issue under standard reaction conditions.
Q4: What is a suitable method for purifying the crude this compound?
A4: The product is a carboxylic acid, which allows for a straightforward purification strategy.
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Aqueous Work-up: After quenching the reaction (e.g., with ice/HCl), the product can be extracted into an organic solvent.
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Acid-Base Extraction: The organic layer can then be washed with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) to deprotonate the carboxylic acid, moving it into the aqueous layer as its carboxylate salt. The organic layer containing neutral impurities can be discarded.
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Precipitation: The aqueous layer is then acidified (e.g., with HCl) to re-protonate the carboxylate, causing the purified this compound to precipitate out.
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Recrystallization: For higher purity, the precipitated solid can be recrystallized from a suitable solvent. Given its keto-acid structure, solvents like water, or a mixture of ethanol and water, are good starting points for recrystallization.[5][6]
Data Presentation
The following table summarizes expected quantitative data for the synthesis of this compound and related reactions.
| Parameter | Value | Conditions/Notes |
| Yield | Up to 99% | Reported for the acylation of thiophene with succinyl chloride using EtAlCl₂ as a catalyst.[7] Yields for the reaction with glutaric anhydride are expected to be high under optimized conditions. |
| Melting Point | 94-97 °C | - |
| Storage | 2-8°C, protect from light | - |
| Catalyst Ratio | ≥ 1 equivalent | Relative to the acylating agent. |
| Reactant Ratio | Excess thiophene can be used | An excess of the acylating agent may lead to side products. |
| Reaction Temperature | 0 °C to reflux | Temperature should be optimized for the specific Lewis acid used. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general procedure for the Friedel-Crafts acylation of thiophene.
Materials:
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Thiophene
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Glutaric anhydride
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Aluminum chloride (anhydrous)
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Dichloromethane (anhydrous)
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Hydrochloric acid (concentrated)
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Ice
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Sodium bicarbonate solution (saturated)
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Sodium chloride solution (saturated)
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Anhydrous magnesium sulfate
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Recrystallization solvent (e.g., water or ethanol/water mixture)
Procedure:
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To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add glutaric anhydride (1.0 eq) portion-wise, maintaining the temperature below 5 °C.
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Stir the mixture at 0 °C for 30 minutes.
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Add thiophene (1.0 eq) dropwise to the reaction mixture, keeping the temperature below 5 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
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Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
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Separate the organic layer and extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by saturated sodium chloride solution.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
optimizing reaction conditions for 5-Oxo-5-(2-thienyl)valeric acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-Oxo-5-(2-thienyl)valeric acid. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Friedel-Crafts acylation of thiophene with glutaric anhydride.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inactive catalyst (e.g., AlCl₃) due to moisture exposure. 2. Insufficient catalyst amount. 3. Low reaction temperature. 4. Impure or wet reactants/solvent. 5. Reaction time is too short. | 1. Use fresh, anhydrous aluminum chloride and ensure all glassware is thoroughly dried. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). 2. Friedel-Crafts acylations with anhydrides often require at least two equivalents of the Lewis acid catalyst.[1] 3. Gradually increase the reaction temperature. Some reactions may require gentle heating to initiate. Monitor for any changes using TLC. 4. Use freshly distilled thiophene and a dry, inert solvent like nitrobenzene or carbon disulfide. Ensure glutaric anhydride is dry. 5. Extend the reaction time and monitor the progress by TLC. |
| Formation of Multiple Products/Side Reactions | 1. Diacylation of thiophene. 2. Isomerization of the product. 3. Polymerization or resinification of thiophene.[2] | 1. Use a slight excess of thiophene relative to glutaric anhydride to favor mono-acylation. 2. The primary product is the 2-acylated thiophene due to the higher stability of the intermediate carbocation.[3] Maintaining a controlled, lower reaction temperature can enhance regioselectivity. 3. Add the catalyst portion-wise to the cooled reaction mixture to control the initial exotherm. Avoid excessively high reaction temperatures. |
| Product is a Dark, Tarry Substance | 1. Reaction temperature was too high, leading to decomposition. 2. Presence of impurities in the starting materials. | 1. Maintain a consistent and controlled reaction temperature, preferably starting at a lower temperature and gradually increasing if necessary. 2. Purify the thiophene and ensure the glutaric anhydride is of high purity before starting the reaction. |
| Difficulties in Product Isolation and Purification | 1. Incomplete hydrolysis of the aluminum chloride-product complex. 2. Emulsion formation during aqueous workup. 3. Product is an oil and difficult to crystallize. | 1. Ensure the reaction mixture is thoroughly quenched with a sufficient amount of cold, dilute hydrochloric acid to break up the complex. 2. Add a saturated brine solution to help break the emulsion. If the emulsion persists, filtration through a pad of Celite may be effective. 3. If direct crystallization is challenging, purify the crude product by column chromatography on silica gel. Alternatively, attempt to form a salt (e.g., with sodium bicarbonate) to facilitate purification through extraction and subsequent acidification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Friedel-Crafts acylation of thiophene with glutaric anhydride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction is a classic example of electrophilic aromatic substitution on the electron-rich thiophene ring.
Q2: Why is the acylation favored at the 2-position of the thiophene ring?
A2: Electrophilic substitution on the thiophene ring preferentially occurs at the 2-position (alpha-position) because the intermediate carbocation (arenium ion) is more stabilized by resonance compared to the intermediate formed from attack at the 3-position (beta-position). The intermediate from 2-attack has more contributing resonance structures, which delocalize the positive charge more effectively.[3]
Q3: Can I use other Lewis acids besides aluminum chloride?
A3: Yes, other Lewis acids like zinc chloride (ZnCl₂), stannic chloride (SnCl₄), and ferric chloride (FeCl₃) can also catalyze Friedel-Crafts acylations.[1] Additionally, solid acid catalysts such as zeolites (e.g., Hβ) have been shown to be effective and offer advantages in terms of catalyst recovery and reuse.[4][5]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals, quench them, and spot them on a TLC plate alongside the starting materials (thiophene and glutaric anhydride). The appearance of a new spot corresponding to the product and the disappearance of the starting material spots will indicate the reaction's progression.
Q5: What is the purpose of the acidic workup?
A5: The acidic workup, typically with dilute hydrochloric acid, serves two main purposes. First, it quenches the reaction by decomposing the Lewis acid catalyst (e.g., AlCl₃). Second, it hydrolyzes the complex formed between the Lewis acid and the ketone product, liberating the free this compound.
Experimental Protocols
Key Experiment: Synthesis of this compound via Friedel-Crafts Acylation
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
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Thiophene
-
Glutaric anhydride
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Anhydrous aluminum chloride (AlCl₃)
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Nitrobenzene (or another suitable dry, inert solvent like carbon disulfide)
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Ice
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Concentrated hydrochloric acid (HCl)
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Diethyl ether or ethyl acetate
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Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
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Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), place anhydrous aluminum chloride (2.2 equivalents) and dry nitrobenzene. Cool the mixture in an ice-salt bath.
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Addition of Reactants: Dissolve glutaric anhydride (1.0 equivalent) in dry nitrobenzene and add it dropwise to the stirred suspension of aluminum chloride. After the addition is complete, add thiophene (1.0 equivalent), also dissolved in a small amount of dry nitrobenzene, dropwise while maintaining the low temperature.
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Reaction: After the addition of thiophene, allow the reaction mixture to stir at a low temperature for a period, then let it warm to room temperature and stir for several hours. The reaction progress should be monitored by TLC. Gentle heating may be required to drive the reaction to completion.
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Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.
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Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts.
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Purification: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and the carboxylic acid product), and finally with brine. The aqueous sodium bicarbonate extracts contain the sodium salt of the desired product.
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Isolation: Acidify the combined bicarbonate extracts with concentrated hydrochloric acid until the solution is acidic (pH ~2), which will precipitate the this compound. If the product separates as an oil, extract it into an organic solvent.
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Drying and Solvent Removal: Dry the organic layer containing the product over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Final Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Data Presentation
Table 1: Optimized Reaction Conditions for Friedel-Crafts Acylation of Thiophene
The following table summarizes typical reaction parameters for the Friedel-Crafts acylation of thiophene with an anhydride, which can be adapted for the synthesis of this compound.
| Parameter | Value/Range | Notes |
| Reactant Molar Ratio | Thiophene : Glutaric Anhydride (1:1 to 1.2:1) | A slight excess of thiophene can help to minimize diacylation. |
| Catalyst | Aluminum Chloride (AlCl₃) | Other Lewis acids or solid acids can also be used.[1][4] |
| Catalyst Molar Ratio | AlCl₃ : Glutaric Anhydride (2.0 - 2.5 : 1) | At least two equivalents are generally required for reactions with anhydrides.[1] |
| Solvent | Nitrobenzene, Carbon Disulfide, or Dichloromethane | The solvent must be dry and inert to the reaction conditions. |
| Reaction Temperature | 0 °C to Room Temperature (initial), then gentle heating (e.g., 40-60 °C) if necessary | The initial addition should be done at a low temperature to control the exotherm. |
| Reaction Time | 2 - 24 hours | Monitor by TLC to determine the optimal reaction time. |
| Typical Yield | 60 - 85% | Yields are highly dependent on the specific conditions and purity of reagents. |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
identifying and minimizing byproducts in 5-Oxo-5-(2-thienyl)valeric acid synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and minimizing byproducts during the synthesis of 5-Oxo-5-(2-thienyl)valeric acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and well-documented method is the Friedel-Crafts acylation of thiophene with glutaric anhydride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1] This reaction is an electrophilic aromatic substitution where an acyl group is introduced to the thiophene ring.
Q2: What are the primary byproducts I should be aware of during this synthesis?
The main byproducts of concern are:
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Diacylation products: These arise from the addition of a second acyl group to the thiophene ring, a common issue in Friedel-Crafts acylations.
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Positional Isomers: While acylation predominantly occurs at the 2-position of the thiophene ring due to greater intermediate stability, minor substitution at the 3-position can occur.[2]
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Unreacted Starting Materials: Incomplete reactions can leave residual thiophene and glutaric anhydride.
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Polymeric Materials: Under harsh reaction conditions, polymerization of thiophene can lead to tar-like substances.
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Ring-Opened Products: The thiophene ring can be unstable under strongly acidic conditions, potentially leading to cleavage and undesired side products.[1]
Q3: How can I monitor the progress of the reaction and detect byproducts?
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product and byproducts. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the purity of the product and the relative amounts of byproducts.
Q4: What is the role of the Lewis acid catalyst, and can its choice affect byproduct formation?
The Lewis acid catalyst, such as AlCl₃, activates the glutaric anhydride to form a highly electrophilic acylium ion, which then attacks the thiophene ring. The choice and amount of catalyst are critical. Strong Lewis acids can sometimes promote side reactions.[1] Milder catalysts like stannic chloride (SnCl₄), zinc chloride (ZnCl₂), or even solid acid catalysts like zeolites are sometimes used to improve selectivity and reduce byproduct formation.[1][3][4][5]
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time or temperature cautiously. - Ensure the catalyst is active and used in the correct stoichiometric amount.[1] |
| Formation of significant byproducts. | - Optimize reaction conditions (see below). - Use a milder catalyst to improve selectivity.[1][3] | |
| Multiple Spots on TLC Plate, Indicating Impurities | Formation of diacylation products. | - Use a slight excess of thiophene relative to glutaric anhydride.[1] - Add the glutaric anhydride/catalyst complex slowly to the thiophene solution to maintain a low concentration of the acylating agent. |
| Presence of unreacted starting materials. | - Ensure the reaction has gone to completion by monitoring with TLC. | |
| Isomer formation. | - Lowering the reaction temperature can often improve regioselectivity for the 2-position. | |
| Formation of a Dark, Tarry Substance | Polymerization of thiophene. | - Avoid excessively high temperatures. - Use a less aggressive Lewis acid catalyst. |
| Degradation of the thiophene ring. | - Maintain the reaction under an inert atmosphere (e.g., nitrogen or argon). - Ensure the reaction temperature does not exceed the stability limits of the reactants and product. | |
| Difficulty in Isolating the Pure Product | Product is soluble in the aqueous phase during workup. | - Adjust the pH of the aqueous layer carefully during extraction to ensure the carboxylic acid is in its protonated, less soluble form. |
| Emulsion formation during extraction. | - Add brine (saturated NaCl solution) to help break the emulsion. - Centrifugation can also be effective. |
Experimental Protocols
General Synthesis of this compound
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Reaction Setup: A dried, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is assembled. The system is flushed with an inert gas (e.g., nitrogen).
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Reactant Charging: The flask is charged with a suitable solvent (e.g., nitrobenzene or dichloromethane) and the Lewis acid catalyst (e.g., aluminum chloride). The mixture is cooled in an ice bath.
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Addition of Reactants: A solution of glutaric anhydride in the chosen solvent is added dropwise to the cooled catalyst suspension. Thiophene is then added slowly via the dropping funnel, maintaining a low temperature.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time, with progress monitored by TLC.
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Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid. The product is then extracted with an organic solvent. The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by recrystallization or column chromatography.
TLC Monitoring Protocol
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Plate Preparation: Use a silica gel TLC plate.
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Spotting: Apply small spots of the initial thiophene, glutaric anhydride, and the reaction mixture at different time intervals.
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Elution: Develop the plate in a chamber with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
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Visualization: Visualize the spots under UV light or by staining (e.g., with potassium permanganate). The disappearance of starting material spots and the appearance of a new product spot indicate reaction progress.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for minimizing byproduct formation.
References
Technical Support Center: 5-Oxo-5-(2-thienyl)valeric acid Stability and Degradation Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 5-Oxo-5-(2-thienyl)valeric acid. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during stability and degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of conducting stability and degradation studies on this compound?
A1: The primary goals for conducting these studies are:
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To identify the intrinsic stability of the molecule and potential degradation products.
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To understand the degradation pathways under various stress conditions (e.g., pH, light, heat, oxidation).
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To develop and validate a stability-indicating analytical method that can accurately separate and quantify the parent drug from its degradation products.[1]
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To inform decisions on formulation development, packaging, and storage conditions to ensure the safety and efficacy of the final drug product.
Q2: What are the typical stress conditions applied in a forced degradation study for a compound like this compound?
A2: Forced degradation studies typically involve exposing the drug substance to conditions more severe than accelerated stability testing to promote degradation.[1] For this compound, a minimal set of stress factors should include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[1] The goal is to achieve a target degradation of 5-20%.[1][2]
Q3: Which functional groups in this compound are most likely susceptible to degradation?
A3: Based on its chemical structure, the following functional groups are potential sites of degradation:
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Thiophene Ring: This heterocyclic ring can be susceptible to oxidative degradation.
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Ketone Group: The ketone carbonyl group may undergo reduction or other reactions under specific conditions.
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Carboxylic Acid Group: This group can undergo reactions such as esterification in the presence of alcohols or decarboxylation at elevated temperatures.
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Aliphatic Chain: While generally stable, the carbon chain could be susceptible to oxidation, particularly at positions adjacent to activating groups like the ketone or thiophene ring.
Q4: What analytical techniques are most suitable for stability and degradation studies of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for separating and quantifying the parent compound and its degradation products. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended due to its sensitivity and ability to provide molecular weight information.[3] Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, but would likely require derivatization of the carboxylic acid to increase volatility.[3]
Troubleshooting Guide
Problem 1: No degradation is observed under initial stress conditions.
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Possible Cause: The stress conditions are not harsh enough.
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Solution: Increase the severity of the stress conditions. For thermal stress, consider increasing the temperature (e.g., starting at 80°C).[1] For hydrolytic stress, use higher concentrations of acid or base (e.g., 0.1N to 1N HCl or NaOH) or increase the exposure time. For oxidative stress, a higher concentration of hydrogen peroxide (e.g., up to 30%) or the use of a free radical initiator may be necessary.[2]
Problem 2: The compound degrades completely under stress conditions.
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Possible Cause: The stress conditions are too harsh.
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Solution: Reduce the severity of the conditions. Decrease the temperature, use lower concentrations of stressing agents, or shorten the exposure time. It is beneficial to test at multiple, shorter time points to better understand the rate of degradation.[1]
Problem 3: Poor peak shape or resolution is observed in the chromatogram.
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Possible Cause 1: Inappropriate mobile phase pH. For a carboxylic acid-containing compound, the pH of the mobile phase can significantly impact peak shape.
-
Solution 1: Adjust the mobile phase pH to be approximately two units below the pKa of the carboxylic acid to ensure it is in its protonated form, which generally results in better retention and peak shape on a reverse-phase column.
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Possible Cause 2: The analytical column is not suitable for separating the parent compound from its degradation products.
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Solution 2: Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., different organic modifiers like acetonitrile or methanol, and different buffers) to optimize the separation.
Problem 4: Difficulty in identifying unknown peaks in the chromatogram.
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Possible Cause: The unknown peaks are novel degradation products.
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Solution: Employ LC-MS/MS to obtain the mass of the parent ion and its fragmentation pattern. This data is crucial for proposing the structure of the degradation product. Further isolation of the degradant followed by Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary for unambiguous structure elucidation.
Data Presentation
Table 1: Summary of Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation Range |
| Acid Hydrolysis | 0.1N - 1N HCl | Room Temp - 80°C | 2h - 24h | 5 - 20% |
| Base Hydrolysis | 0.1N - 1N NaOH | Room Temp - 80°C | 2h - 24h | 5 - 20% |
| Oxidation | 3% - 30% H₂O₂ | Room Temp | 2h - 24h | 5 - 20% |
| Thermal | Solid State | 80°C or higher | 24h - 72h | 5 - 20% |
| Photolytic | Solid/Solution | ICH Q1B specified light source | Variable | 5 - 20% |
Experimental Protocols
Protocol 1: Forced Degradation by Acid Hydrolysis
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Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Stress Application: Transfer a known volume of the stock solution into a vial and add an equal volume of 1N HCl.
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Incubation: Heat the mixture at 60°C for 8 hours.
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Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 1N NaOH.
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Dilution: Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.
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Analysis: Analyze the sample using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
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Instrumentation: A standard HPLC system with a UV detector.
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Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to separate all degradation products. A typical starting point would be a gradient of 0.1% phosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan the UV spectrum of this compound to determine the wavelength of maximum absorbance (λmax) for detection.
-
Injection Volume: 10 µL.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Scaling Up 5-Oxo-5-(2-thienyl)valeric Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-Oxo-5-(2-thienyl)valeric acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, a process often achieved through the Friedel-Crafts acylation of thiophene with glutaric anhydride.
Issue 1: Low or No Product Yield
-
Question: My reaction is showing a very low yield of this compound. What are the potential causes and how can I improve it?
-
Answer: Low yields in the Friedel-Crafts acylation of thiophene can stem from several factors. A primary concern is the activity of the Lewis acid catalyst (e.g., AlCl₃), which is highly sensitive to moisture.[1] Ensure all glassware is oven-dried and reagents, especially the solvent and glutaric anhydride, are anhydrous. In many cases, a stoichiometric amount of the catalyst is necessary because the ketone product can form a stable complex with the Lewis acid, rendering it inactive.
Additionally, the reaction temperature is a critical parameter. While some acylations proceed at room temperature, others may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions and decomposition of the thiophene ring, which is known to be less stable than benzene in the presence of some Friedel-Crafts catalysts.[2] Optimization of the reaction temperature through small-scale trials is recommended. The purity of the starting materials, thiophene and glutaric anhydride, is also crucial, as impurities can interfere with the reaction.
Issue 2: Formation of Multiple Products and Impurities
-
Question: I am observing multiple spots on my TLC plate, indicating the presence of several byproducts. What are these impurities and how can I minimize their formation?
-
Answer: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, it can still occur, especially with highly reactive substrates like thiophene. The introduction of the acyl group deactivates the thiophene ring, making a second acylation less likely.[3] However, the regioselectivity of the acylation is a key factor. Acylation of thiophene predominantly occurs at the 2-position due to the higher stability of the cationic intermediate. Attack at the 3-position can also occur, leading to the formation of an isomeric byproduct.
The choice of solvent can influence the product ratio.[4] Non-polar solvents like dichloromethane or carbon disulfide often favor acylation at the 2-position.[4] Another potential source of impurities is the self-condensation of glutaric anhydride or its decomposition at elevated temperatures. To minimize byproduct formation, it is advisable to control the reaction temperature carefully and to add the acylating agent (glutaric anhydride) portion-wise to the mixture of thiophene and catalyst.
Issue 3: Difficulties in Product Purification
-
Question: I am struggling to purify the crude this compound. What are the recommended purification methods for large-scale production?
-
Answer: The purification of this compound on a large scale can be challenging due to the presence of the carboxylic acid group and potential byproducts. A common method is to perform an acidic work-up to hydrolyze the catalyst-ketone complex, followed by extraction with an organic solvent.[5] The acidic nature of the product allows for purification via acid-base extraction. The crude product can be dissolved in an aqueous base (e.g., sodium bicarbonate solution), washed with an organic solvent to remove neutral impurities, and then re-precipitated by the addition of an acid.
Recrystallization is another effective method for obtaining a high-purity product.[6] A suitable solvent or solvent mixture in which the product is soluble at high temperatures but sparingly soluble at low temperatures should be selected. For structurally similar impurities, column chromatography may be necessary, although this can be less practical for very large scales.[6]
Frequently Asked Questions (FAQs)
-
Question: What is the most common synthetic route for this compound at an industrial scale?
-
Answer: The most prevalent industrial synthesis is the Friedel-Crafts acylation of thiophene with glutaric anhydride.[1] This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto the thiophene ring.[7] The choice of catalyst and solvent is critical for optimizing the yield and selectivity of the reaction. While traditional Lewis acids like aluminum chloride are effective, there is a growing interest in solid acid catalysts such as zeolites (e.g., Hβ, HZSM-5) for large-scale production due to their reusability, reduced waste generation, and easier separation from the reaction mixture.[1][8]
-
Question: What are the key safety precautions to consider when scaling up this synthesis?
-
Answer: Scaling up the synthesis of this compound requires careful attention to safety. The Friedel-Crafts acylation is an exothermic reaction, and efficient heat management is crucial to prevent runaway reactions, especially at a large scale. The use of strong Lewis acids like aluminum chloride poses hazards as they react violently with water and are corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory. The reaction should be conducted in a well-ventilated area or a fume hood to avoid inhalation of corrosive fumes. Solvents like dichloromethane are often used and have their own associated health and safety risks that need to be managed.
-
Question: Can alternative, greener catalysts be used for this reaction to minimize environmental impact?
-
Answer: Yes, there is significant research into the use of solid acid catalysts as environmentally friendly alternatives to traditional Lewis acids.[5] Zeolites, such as Hβ and HZSM-5, have shown excellent activity and selectivity in the acylation of thiophene and other aromatic compounds.[1][8] These catalysts are non-corrosive, can be easily separated from the reaction mixture by filtration, and can be regenerated and reused multiple times, which significantly reduces waste and improves the process economy.[1] Other solid acid catalysts like sulfated zirconia and certain clays have also been investigated for Friedel-Crafts acylations.
Data Presentation
Table 1: Effect of Reaction Parameters on the Acylation of Thiophene
| Parameter | Variation | Expected Effect on Yield | Expected Effect on Purity | Reference(s) |
| Catalyst | AlCl₃ (stoichiometric) | High | Moderate (potential for byproducts) | |
| Zeolite Hβ | High | High (good selectivity) | [1] | |
| Zeolite HZSM-5 | Moderate to High | High (good selectivity) | [1] | |
| Solvent | Dichloromethane | Good | Good (favors 2-acylation) | [4] |
| Nitrobenzene | Moderate | May lead to isomer formation | [4] | |
| Carbon Disulfide | Good | Good (favors 2-acylation) | [4] | |
| Temperature | Room Temperature | Low to Moderate | High | |
| 60-80 °C | High | Moderate (risk of side reactions) | [1][8] | |
| >100 °C | Decreasing (decomposition) | Low | ||
| Reactant Ratio | Thiophene:Glutaric Anhydride (1:1) | Moderate | Good | [1] |
| (Thiophene:Acylating Agent) | Thiophene:Glutaric Anhydride (1:1.2) | High | Good | [1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol describes a representative lab-scale synthesis which can be adapted for scale-up.
1. Reaction Setup:
-
A multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil or a scrubber with a basic solution) is assembled.
-
All glassware must be thoroughly dried in an oven prior to use.
-
The system is flushed with an inert gas (e.g., nitrogen or argon) to maintain anhydrous conditions.
2. Reaction Execution:
-
Anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) is suspended in an anhydrous solvent (e.g., dichloromethane) in the reaction flask under an inert atmosphere.
-
The suspension is cooled to 0-5 °C using an ice bath.
-
Glutaric anhydride (1.0 equivalent) is dissolved in the same anhydrous solvent and added dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, the mixture is stirred for an additional 30 minutes at 0-5 °C.
-
Thiophene (1.1 equivalents), dissolved in the anhydrous solvent, is then added dropwise to the reaction mixture, again keeping the temperature below 10 °C.
-
After the addition of thiophene, the reaction mixture is allowed to warm to room temperature and then heated to reflux (around 40 °C for dichloromethane). The reaction progress is monitored by Thin Layer Chromatography (TLC).
3. Work-up:
-
Once the reaction is complete, the mixture is cooled to room temperature and then slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step hydrolyzes the aluminum chloride complex.[5]
-
The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted two more times with the solvent.
-
The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.
4. Purification:
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[6]
Visualizations
Caption: Reaction mechanism of the Friedel-Crafts acylation of thiophene.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. tsijournals.com [tsijournals.com]
- 2. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 3. This compound | CAS 22971-62-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl]-2-isopropyl-4-phenyl-1H-phenyl-1H-pyrrole-3-carboxylic acid phenylamide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Oxo-5-(2-thienyl)valeric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Oxo-5-(2-thienyl)valeric acid, a common intermediate in pharmaceutical development. The information is tailored for researchers, scientists, and drug development professionals to address challenges encountered during this Friedel-Crafts acylation reaction.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the impact of solvent choice.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a low yield or failing to produce the desired this compound. What are the potential causes and how can I improve the outcome?
A: Low conversion in the Friedel-Crafts acylation of thiophene with glutaric anhydride can be attributed to several factors, with catalyst activity and reaction conditions being paramount.
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water present in the solvent or reactants will deactivate the catalyst.[1] | Ensure all glassware is oven-dried before use. Use anhydrous solvents and high-purity, dry reactants. If using a solid acid catalyst like a zeolite, ensure it is properly activated through calcination.[1] |
| Inadequate Catalyst Amount | The stoichiometry of the Lewis acid catalyst is crucial. Unlike some catalytic reactions, Friedel-Crafts acylations often require a stoichiometric amount or even an excess of the catalyst because the product can form a complex with it. | For acylations using acid anhydrides, at least two moles of AlCl₃ per mole of anhydride are typically required. Optimize the catalyst loading in preliminary experiments to find the most effective amount. |
| Suboptimal Reaction Temperature | The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction may proceed too slowly to achieve a reasonable yield in a practical timeframe. | Gradually increase the reaction temperature. For instance, in similar acylation reactions of thiophene, increasing the temperature from 40°C to 60°C has been shown to significantly improve the conversion rate.[1] |
| Incorrect Solvent Choice | The solvent plays a critical role in the reaction. Highly polar solvents like DMF can sometimes inhibit the reaction by strongly coordinating with the Lewis acid catalyst, rendering it inactive. | Select a solvent that is compatible with the chosen catalyst and reaction conditions. Non-polar solvents like dichloromethane and carbon disulfide are common choices. (See Section II for a detailed comparison). |
Issue 2: Formation of Tar and Dark-Colored Byproducts
Q: My reaction mixture is turning dark and producing a significant amount of tar-like material, leading to a low yield of the desired product. What is causing this and how can it be prevented?
A: Tar formation is a common issue in Friedel-Crafts acylations, particularly with reactive heterocycles like thiophene. It is often a result of polymerization or other side reactions.
| Potential Cause | Explanation | Recommended Solution |
| High Reaction Temperature | While increased temperature can improve the reaction rate, excessive heat can promote the polymerization of thiophene and lead to the formation of tarry byproducts. | Maintain a controlled and optimized reaction temperature. It is crucial to find a balance that promotes the desired acylation without favoring side reactions. |
| Inappropriate Solvent | Certain solvents can exacerbate side reactions. For example, in the presence of AlCl₃, thiophene can react vigorously in carbon disulfide, potentially leading to resinification. | Consider using a less reactive solvent such as dichloromethane. A well-controlled addition of reactants is also crucial. |
| Rapid Reagent Addition | Adding the acylating agent or catalyst too quickly can create localized hotspots and high concentrations of reactive species, which can initiate polymerization. | Add the acylating agent and catalyst portion-wise or via a dropping funnel over a period of time to maintain a steady reaction rate and temperature. |
| Impure Reactants | Impurities in the thiophene or glutaric anhydride can act as initiators for polymerization or other side reactions. | Use purified reactants to minimize the presence of impurities that could contribute to tar formation. |
II. Solvent Effects on Synthesis
The choice of solvent is a critical parameter in the synthesis of this compound, influencing the reaction's yield, purity, and the formation of byproducts.
Quantitative Data on Solvent Effects
| Solvent | Typical Lewis Acid Catalyst | Reported Yield | Key Observations and Potential Issues |
| Dichloromethane (CH₂Cl₂) | Ethylaluminum dichloride (EtAlCl₂) | Up to 99%[2] | Generally provides high yields with careful control of reaction conditions. Requires the use of a dried, anhydrous solvent.[2] |
| Carbon Disulfide (CS₂) | Aluminum chloride (AlCl₃) | Variable | Thiophene and AlCl₃ can react vigorously in this solvent, potentially leading to significant tar formation and lower yields if not properly controlled. |
| Nitrobenzene | Aluminum chloride (AlCl₃) | Not specifically reported for this synthesis | In other Friedel-Crafts acylations, this polar solvent can influence the regioselectivity of the reaction. However, its high boiling point may promote side reactions. |
| Solvent-Free | Zeolite catalysts | High conversion (up to 99%) reported for acylation with acetic anhydride[3] | Can be an environmentally friendly option, but requires specific solid acid catalysts and may necessitate higher temperatures.[3] |
III. Experimental Protocols
Key Experiment: Synthesis using Ethylaluminum Dichloride in Dichloromethane
This protocol is based on a non-acidic mediated Friedel-Crafts acylation that has been reported to produce high yields.[2]
Materials:
-
Thiophene
-
Succinyl chloride (as a proxy for glutaric anhydride reactivity)
-
Ethylaluminum dichloride (EtAlCl₂) (1M solution in hexane)
-
Dichloromethane (CH₂Cl₂), dried
-
Saturated ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophene (1.26 equivalents) and succinyl chloride (1 equivalent) in dried dichloromethane at 0°C.
-
Catalyst Addition: Slowly add the ethylaluminum dichloride solution (1.5 equivalents relative to thiophene) dropwise to the stirred reaction mixture, maintaining the temperature at 0°C.
-
Reaction: Stir the mixture at 0°C for 2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel.
IV. Visualizations
Experimental Workflow for the Synthesis of this compound
References
catalyst selection for efficient 5-Oxo-5-(2-thienyl)valeric acid synthesis
Technical Support Center: Synthesis of 5-Oxo-5-(2-thienyl)valeric acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for catalyst selection and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and effective method is the Friedel-Crafts acylation of thiophene with glutaric anhydride.[1][2] This reaction is an electrophilic aromatic substitution where the thiophene ring attacks an acylium ion generated from glutaric anhydride in the presence of a catalyst.[3][4] The reaction typically shows high regioselectivity for the 2-position of the thiophene ring due to the superior stabilization of the reaction intermediate.[3]
Q2: How do I select the most appropriate catalyst for my synthesis?
Catalyst selection is critical and depends on factors such as desired yield, reaction scale, budget, and environmental considerations. Catalysts fall into two main categories:
-
Homogeneous Lewis Acids: Traditional catalysts like Aluminum chloride (AlCl₃), Tin (IV) chloride (SnCl₄), and Titanium tetrachloride (TiCl₄) are highly effective.[5][6] However, they are required in stoichiometric amounts, are sensitive to moisture, and generate significant acidic waste, complicating product work-up.[6][7]
-
Heterogeneous Solid Acids: Modern alternatives like zeolites (e.g., Hβ, HZSM-5) and acid-activated clays (e.g., glauconite) are considered "greener" options.[5][7] They are recoverable, reusable, and often lead to simpler separation processes and reduced waste.[7][8] Zeolites, in particular, have shown excellent activity and selectivity in the acylation of thiophene.[7][8]
Q3: What are the advantages of using solid acid catalysts like zeolites over AlCl₃?
Solid acid catalysts offer several key advantages over traditional Lewis acids:
-
Reusability: They can be recovered and regenerated, reducing overall cost and waste.[7]
-
Environmental Friendliness: They minimize the production of toxic and corrosive liquid waste.[7][8]
-
Simplified Work-up: Separation from the reaction mixture is often a simple filtration, avoiding complex aqueous work-ups.[7]
-
High Selectivity: The shape-selective properties of zeolites can lead to fewer byproducts.[7]
-
Moisture Tolerance: Some solid acids are less sensitive to moisture compared to catalysts like AlCl₃.[7]
Q4: I am observing a low yield. What are the potential causes and solutions?
Low yield is a common issue that can be addressed systematically. The primary causes include catalyst deactivation, poor reagent quality, suboptimal reaction conditions, and side reactions like resinification of thiophene.[5] Refer to the troubleshooting guide below for a step-by-step approach to diagnosing and solving this problem.
Catalyst Performance Comparison
The following table summarizes the performance of various catalysts used in the Friedel-Crafts acylation of thiophene and related compounds. While conditions vary, this provides a general comparison to guide your selection.
| Catalyst Type | Example Catalyst | Typical Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Advantages & Disadvantages |
| Homogeneous Lewis Acid | AlCl₃ | Acyl Chlorides / Anhydrides | Carbon Disulfide, Dichloromethane | 0 - RT | Moderate to High | Pro: High reactivity. Con: Stoichiometric amounts needed, moisture-sensitive, difficult work-up, waste generation.[5][6] |
| Homogeneous Lewis Acid | EtAlCl₂ | Succinyl Chloride | Dichloromethane | 0 | 99 | Pro: High yield, short reaction time, easy work-up due to Brønsted basicity.[9] Con: Air and moisture sensitive. |
| Heterogeneous Solid Acid | Hβ Zeolite | Acetic Anhydride | Solvent-free or Heptane | 60 - 80 | ~99 | Pro: Excellent yield, reusable, environmentally friendly.[7][8] Con: May require higher temperatures or longer reaction times. |
| Heterogeneous Solid Acid | Glauconite (Acid-activated) | Acetic Anhydride | Solvent-free | 100 - 123 | ~66 | Pro: Inexpensive, effective natural catalyst.[5] Con: Lower yield compared to zeolites or strong Lewis acids. |
Note: The data presented is compiled from syntheses of various acylated thiophenes to illustrate catalyst performance. Yields are highly dependent on specific substrates and reaction conditions.
Troubleshooting Guides
Problem 1: Low or No Product Yield
This is the most frequent issue encountered. Follow this logical guide to identify and resolve the problem.
Caption: Troubleshooting workflow for low product yield.
Problem 2: Significant Byproduct Formation
-
Potential Cause: Excessive resinification or polymerization of thiophene, which is sensitive to strong acids.[5] This is often caused by high local concentrations of the catalyst or high temperatures.
-
Suggested Solution:
-
Control Temperature: Begin the reaction at a lower temperature (e.g., 0 °C) and allow it to warm slowly.
-
Slow Addition: Add the Lewis acid catalyst portion-wise or as a solution to the mixture of thiophene and glutaric anhydride, rather than the other way around.[5]
-
Change Catalyst: Consider switching to a milder or heterogeneous catalyst like Hβ zeolite, which can reduce the occurrence of side reactions.[7]
-
Experimental Protocols & Workflows
General Synthesis Workflow
The diagram below outlines the standard workflow for the synthesis of this compound via Friedel-Crafts acylation.
Caption: General experimental workflow for synthesis.
Protocol 1: Synthesis using AlCl₃ (Traditional Method)
Materials:
-
Thiophene
-
Glutaric Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (conc.)
-
Crushed Ice
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
To the flask, add glutaric anhydride (1.0 eq) and anhydrous DCM.
-
Add anhydrous AlCl₃ (2.2 eq) portion-wise to the suspension while stirring under a nitrogen atmosphere. Caution: The addition is exothermic.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of thiophene (1.0 eq) in anhydrous DCM dropwise from the addition funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours or until TLC indicates consumption of the starting material.
-
Slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from a toluene/hexane mixture) or column chromatography.
Protocol 2: Synthesis using Hβ Zeolite (Green Method)
Materials:
-
Thiophene
-
Glutaric Anhydride
-
Hβ Zeolite catalyst (activated)
-
Heptane (or other high-boiling solvent)
-
Ethyl Acetate
Procedure:
-
Catalyst Activation: Activate the Hβ zeolite catalyst by heating it at a high temperature (e.g., 500 °C) under a stream of dry air or nitrogen for 4-6 hours to remove adsorbed water. Cool under vacuum or in a desiccator.
-
To a round-bottom flask, add thiophene (1.0 eq), glutaric anhydride (1.2 eq), the activated Hβ zeolite (e.g., 20% by weight of the limiting reagent), and heptane.
-
Heat the mixture to reflux (approx. 98 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction may take several hours (4-24 h).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to recover the Hβ zeolite catalyst. The catalyst can be washed with ethyl acetate, dried, and stored for reactivation and reuse.
-
Wash the filtrate with a saturated solution of sodium bicarbonate to remove any unreacted anhydride.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify as needed by recrystallization or column chromatography.
Catalyst Selection Logic
Choosing the right catalyst involves balancing efficiency, cost, and environmental impact. This diagram illustrates the decision-making process.
Caption: Decision tree for catalyst selection.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 6. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
Validation & Comparative
Illuminating the Molecular Blueprint: A Spectroscopic Confirmation of 5-Oxo-5-(2-thienyl)valeric Acid
A comprehensive guide for researchers, this document details the spectroscopic characterization of 5-Oxo-5-(2-thienyl)valeric acid, a molecule of interest in pharmaceutical and chemical research. Through a comparative analysis with valeric acid and an examination of characteristic spectral data, we provide a robust confirmation of its chemical structure. This guide includes detailed experimental protocols and visual workflows to aid in the replication and understanding of these analytical techniques.
The structural elucidation of novel compounds is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular architecture of a substance. In this guide, we focus on the confirmation of the structure of this compound, a molecule incorporating a thiophene ring, a ketone, and a carboxylic acid functional group. By systematically analyzing its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, and comparing it to the simpler valeric acid, we can confidently assign its structure.
Spectroscopic Data at a Glance: A Comparative Analysis
To facilitate a clear understanding of the structural contributions of each functional group, the spectroscopic data for this compound is presented alongside that of valeric acid. Valeric acid serves as a valuable reference, representing the aliphatic carboxylic acid chain of the target molecule.
| Spectroscopic Technique | This compound (Predicted Data) | Valeric Acid (Experimental Data) |
| Infrared (IR) Spectroscopy (cm⁻¹) | ~3300-2500 (broad, O-H stretch), ~1710 (C=O stretch, carboxylic acid), ~1670 (C=O stretch, ketone), ~1410 (C-O-H bend), ~3100-3000 (=C-H stretch, thiophene), ~1500-1400 (C=C stretch, thiophene) | ~3300-2500 (broad, O-H stretch), ~1710 (C=O stretch), ~2960-2870 (C-H stretch), ~1465 (C-H bend), ~1290 (C-O stretch) |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (δ, ppm) | ~10-12 (1H, s, COOH), ~7.8 (1H, dd, H5-thiophene), ~7.6 (1H, dd, H3-thiophene), ~7.1 (1H, dd, H4-thiophene), ~2.9 (2H, t, -CH₂-CO-), ~2.4 (2H, t, -CH₂-COOH), ~2.0 (2H, p, -CH₂-CH₂-CH₂-) | ~11.9 (1H, s, COOH), ~2.35 (2H, t, -CH₂-COOH), ~1.62 (2H, m, -CH₂-), ~1.39 (2H, m, -CH₂-), ~0.93 (3H, t, -CH₃)[1] |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (δ, ppm) | ~200 (C=O, ketone), ~178 (C=O, carboxylic acid), ~143 (C2-thiophene), ~134 (C5-thiophene), ~132 (C3-thiophene), ~128 (C4-thiophene), ~37 (-CH₂-CO-), ~33 (-CH₂-COOH), ~22 (-CH₂-CH₂-CH₂-) | ~180 (C=O), ~34.1 (-CH₂-COOH), ~26.9 (-CH₂-), ~22.3 (-CH₂-), ~13.7 (-CH₃) |
| Mass Spectrometry (m/z) | 198 (M⁺), 111 (Thiophene-CO⁺), 87 (M-Thiophene-CO) | 102 (M⁺), 60 ([CH₃COOH]⁺), 73 ([CH₂CH₂COOH]⁺) |
Note: The spectroscopic data for this compound is based on predicted values due to the limited availability of open-access experimental spectra. These predictions are derived from established spectroscopic principles and databases.
Deciphering the Spectra: A Step-by-Step Structural Confirmation
The confirmation of the structure of this compound is achieved through a logical workflow that integrates data from multiple spectroscopic techniques.
Caption: A logical workflow for the spectroscopic confirmation of the structure of this compound.
The key structural features of this compound and their expected spectroscopic signatures are illustrated below.
Caption: Correlation of structural fragments of this compound with their characteristic spectroscopic signals.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and validation.
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation: A small amount of the solid sample is ground with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment or the clean ATR crystal is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is employed.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Data Acquisition:
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.
-
Mass Spectrometry (MS):
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), is used.
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent. For GC-MS, derivatization may be necessary to increase the volatility of the analyte.
-
Data Acquisition:
-
Ionization: Electron Ionization (EI) is a common method that generates a molecular ion (M⁺) and a series of fragment ions.
-
Analysis: The mass-to-charge ratio (m/z) of the ions is measured. The resulting mass spectrum shows the relative abundance of each ion.
-
Conclusion
The synergistic application of IR, NMR, and Mass Spectrometry provides a powerful toolkit for the unambiguous structural confirmation of this compound. The characteristic spectroscopic signatures of the thiophene ring, ketone, and carboxylic acid functional groups, when compared with the spectrum of valeric acid, allow for a confident assignment of the molecule's constitution. The detailed protocols and visual aids provided in this guide are intended to support researchers in their efforts to characterize this and other novel chemical entities.
References
Comparative Analysis of 5-Oxo-5-(2-thienyl)valeric Acid and Its Analogs: A Review of Available Data
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific research on the comparative biological activities of 5-Oxo-5-(2-thienyl)valeric acid and its direct structural analogs. While the parent compound is documented in chemical repositories, detailed studies outlining its synthesis, biological evaluation against specific targets, and structure-activity relationships (SAR) of its derivatives are not readily accessible. This guide, therefore, provides a foundational overview based on related compounds and general principles of medicinal chemistry, highlighting the potential research avenues for this chemical scaffold.
Introduction to this compound
This compound, also known by its synonym 4-(2-thenoyl)butyric acid, is a keto-acid featuring a thiophene ring linked to a five-carbon aliphatic chain with a terminal carboxylic acid. The thiophene ring is a well-known bioisostere of the phenyl group, often incorporated into drug candidates to modulate physicochemical properties and biological activity. The presence of both a ketone and a carboxylic acid functional group suggests potential for diverse chemical modifications and interactions with biological targets.
Hypothetical Analogs and Potential Biological Activities
In the absence of direct experimental data, a comparative analysis necessitates the extrapolation from structurally related compounds. Potential analogs of this compound could involve modifications at several positions:
-
Thiophene Ring: Substitution on the thiophene ring (e.g., with halogens, alkyl, or alkoxy groups) could influence electronic properties and steric interactions with target proteins.
-
Valeric Acid Chain: Alterations in the length or rigidity of the aliphatic chain could impact the compound's conformational flexibility and orientation within a binding site.
-
Carbonyl Group: Reduction of the ketone to a hydroxyl group or its replacement with other functional groups would significantly alter the molecule's electronic and hydrogen bonding characteristics.
-
Carboxylic Acid: Esterification or amidation of the carboxylic acid would modify the compound's acidity and cell permeability.
Based on the broader class of keto-acids and thienyl-containing molecules, potential biological activities for this class of compounds could include:
-
Enzyme Inhibition: The carboxylic acid moiety could act as a pharmacophore for interacting with the active sites of various enzymes, such as histone deacetylases (HDACs), matrix metalloproteinases (MMPs), or other metabolic enzymes. For instance, valeric acid itself has been identified as an HDAC inhibitor with anticancer properties.
-
Anticancer Activity: Many small molecules containing heterocyclic rings and carboxylic acid functionalities have been investigated as potential anticancer agents.
-
Antimicrobial Activity: Thiophene derivatives are known to possess a wide range of antimicrobial activities.
Data Presentation
Due to the lack of publicly available experimental data from comparative studies on this compound and its analogs, a quantitative data table cannot be constructed at this time. Future research in this area would be necessary to populate such a table with comparative metrics like IC50 values, enzyme inhibition constants (Ki), or other measures of biological activity.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound and its analogs are not available in the reviewed literature. However, a general workflow for such a study can be proposed.
General Synthetic Workflow
A plausible synthetic route to this compound and its analogs could involve the Friedel-Crafts acylation of thiophene or its derivatives with a suitable dicarboxylic acid anhydride, followed by selective reduction or further derivatization.
Caption: A potential synthetic pathway to the target compounds.
Biological Evaluation Workflow
A typical workflow for the biological evaluation would involve initial screening for a specific activity, followed by more detailed mechanistic studies for the most promising candidates.
Caption: A standard workflow for evaluating biological activity.
Conclusion
While the chemical structure of this compound is known, a significant gap exists in the scientific literature regarding its biological properties and those of its analogs. The information presented here serves as a starting point for researchers interested in exploring this chemical space. Future studies involving the synthesis of a focused library of analogs and their systematic biological evaluation are necessary to unlock the therapeutic potential of this compound class and to provide the data required for a comprehensive comparative analysis.
A Comparative Guide to the Biological Activity of 5-Oxo-5-(2-thienyl)valeric Acid and Other Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thiophene and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2][3][4][5] The thiophene ring is a versatile scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[4] Extensive research has demonstrated the potential of thiophene derivatives as anticancer, antimicrobial, and anti-inflammatory agents. The biological activity is often dictated by the nature and position of substituents on the thiophene ring. This guide compiles quantitative data from various studies to facilitate a comparative analysis of these activities and provides detailed experimental protocols for key biological assays.
Anticancer Activity of Thiophene Derivatives
Numerous thiophene derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of critical cellular processes such as tubulin polymerization and key signaling pathways, leading to cell cycle arrest and apoptosis.[6][7]
Quantitative Data: In Vitro Cytotoxicity (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of thiophene derivatives against different cancer cell lines. Lower IC50 values indicate greater potency.
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |
| Thienopyrimidine Derivative (3b) | HepG2 (Liver Cancer) | 3.105 | [8] |
| PC-3 (Prostate Cancer) | 2.15 | [8] | |
| Thienopyrimidine Derivative (4c) | HepG2 (Liver Cancer) | 3.023 | [8] |
| PC-3 (Prostate Cancer) | 3.12 | [8] | |
| Compound 11e (Pyrimidine-5-carbonitrile derivative) | HCT-116 (Colon Cancer) | 1.14 | [9] |
| MCF-7 (Breast Cancer) | 1.54 | [9] | |
| Compound 2 (N-[4-[5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-(2,2,2-trifluoroacetyl)pentyl]benzoyl]-L-glutamic acid) | CCRF-CEM (Leukemia) | 6.0 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6][11]
Materials:
-
Thiophene derivative of interest
-
Cancer cell lines (e.g., HepG2, HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere containing 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene derivative in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for a further 24 to 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours in a humidified atmosphere. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Signaling Pathways in Cancer
Thiophene derivatives have been shown to modulate several signaling pathways implicated in cancer progression. A notable mechanism is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and its downstream signaling cascade, which is crucial for angiogenesis.[8]
Figure 1: Inhibition of VEGFR-2 signaling by thiophene derivatives.
Antimicrobial Activity of Thiophene Derivatives
Thiophene derivatives have demonstrated significant activity against a range of pathogenic bacteria, including drug-resistant strains.[12][13][14] Their mechanisms of action are believed to involve the disruption of bacterial cell membranes and inhibition of essential enzymes.[1]
Quantitative Data: In Vitro Antimicrobial Activity (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents MIC values for various thiophene derivatives against selected bacterial strains.
| Compound ID/Name | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 16 (MIC50) | [12] |
| Colistin-Resistant E. coli | 8 (MIC50) | [12] | |
| Thiophene Derivative 5 | Colistin-Resistant A. baumannii | 16 (MIC50) | [12] |
| Colistin-Resistant E. coli | 32 (MIC50) | [12] | |
| Thiophene Derivative 8 | Colistin-Resistant A. baumannii | 32 (MIC50) | [12] |
| Colistin-Resistant E. coli | 32 (MIC50) | [12] | |
| Spiro-indoline-oxadiazole 17 | Clostridium difficile | 2 - 4 | [15] |
| Compound 3b (Tetrahydrobenzothiophene derivative) | E. coli | 1.11 | [16] |
| P. aeruginosa | 1.00 | [16] | |
| Salmonella | 0.54 | [16] | |
| S. aureus | 1.11 | [16] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of antimicrobial agents.[1][15]
Materials:
-
Thiophene derivative of interest
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Spectrophotometer (optional)
Procedure:
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (approximately 5 x 10^5 CFU/mL) in the broth medium.
-
Compound Dilution: Prepare serial two-fold dilutions of the thiophene derivative in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the antimicrobial activity of thiophene derivatives.
Figure 2: Workflow for MIC determination.
Anti-inflammatory Activity of Thiophene Derivatives
Several thiophene derivatives have been reported to possess anti-inflammatory properties.[5][17] Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key mediators of the inflammatory response.[5][18]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[19][20][21]
Materials:
-
Thiophene derivative of interest
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Grouping: Divide the rats into several groups: a control group, a standard drug group, and test groups receiving different doses of the thiophene derivative.
-
Drug Administration: Administer the vehicle (e.g., saline), the standard drug, or the test compound to the respective groups of rats, typically via oral or intraperitoneal injection.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of many compounds are mediated through the inhibition of the arachidonic acid cascade, which produces pro-inflammatory prostaglandins and leukotrienes.
Figure 3: Inhibition of the arachidonic acid cascade.
Conclusion
While direct experimental evidence for the biological activity of 5-Oxo-5-(2-thienyl)valeric acid is currently lacking, the extensive research on other thiophene derivatives provides a strong foundation for predicting its potential pharmacological profile. Based on the structure-activity relationships observed in numerous studies, it is plausible that this compound could exhibit anticancer, antimicrobial, or anti-inflammatory properties. The presence of both a thiophene ring and a valeric acid moiety suggests that it may interact with biological targets in a manner similar to other known bioactive molecules containing these functional groups. Further experimental investigation is warranted to elucidate the specific biological activities and mechanisms of action of this particular compound. The protocols and comparative data presented in this guide offer a valuable resource for initiating such studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. benchchem.com [benchchem.com]
- 7. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 20. ijbcp.com [ijbcp.com]
- 21. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy Comparison of 5-Oxo-5-(2-thienyl)valeric Acid with Known Inhibitors: A Review of Available Data
Initial investigations into the inhibitory potential of 5-Oxo-5-(2-thienyl)valeric acid have yet to yield specific biological targets or quantitative efficacy data in publicly available scientific literature. While the chemical structure of this compound, also known as 4-(2-thenoyl)butyric acid, suggests potential for biological activity, extensive database searches did not uncover any published studies detailing its specific inhibitory actions, such as IC50 or Ki values against any particular enzyme or receptor.
Consequently, a direct comparative analysis of its efficacy with known inhibitors is not feasible at this time. General statements in some chemical supplier databases suggest that "4-(2-Thienoyl)butyric acid" is studied for anti-tumor, anti-inflammatory, and anti-viral effects, but these claims are not substantiated with specific experimental data in the available resources.
To provide a framework for future comparative analysis, this guide will present data on known inhibitors for a well-characterized therapeutic target, Phosphodiesterase 3A (PDE3A), as an illustrative example. PDE3A inhibitors are utilized in the management of cardiovascular diseases. Should data on the biological target of this compound become available, a similar comparative table and pathway analysis could be constructed.
Comparative Efficacy of Known PDE3A Inhibitors
Phosphodiesterase 3A (PDE3A) is a crucial enzyme in cardiovascular regulation. Its inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in enhanced cardiac contractility and vasodilation. Several drugs targeting PDE3A are used clinically for conditions like acute heart failure.
| Compound | Target(s) | IC50 Value (nM) | Clinical Application(s) |
| Milrinone | PDE3A | 190 - 430 | Acute heart failure, cardiogenic shock |
| Enoximone | PDE3A | 1,300 | Acute heart failure |
| Cilostazol | PDE3A | 50 - 190 | Intermittent claudication, secondary stroke prevention |
Note: IC50 values can vary depending on the specific experimental conditions.
Signaling Pathway of PDE3A Inhibition
The following diagram illustrates the mechanism of action of PDE3A inhibitors.
Caption: Mechanism of PDE3A inhibition leading to increased cellular effects.
Experimental Protocols
The determination of inhibitor efficacy, typically represented by the IC50 value, is crucial for comparative studies. Below is a generalized protocol for a phosphodiesterase activity assay.
Phosphodiesterase (PDE) Activity Assay (General Protocol)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific PDE isozyme by 50% (IC50).
Materials:
-
Purified recombinant PDE enzyme (e.g., PDE3A)
-
Substrate: cyclic nucleotide (e.g., cAMP or cGMP), often radiolabeled (e.g., [3H]cAMP) or fluorescently labeled.
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Test compound (inhibitor) at various concentrations
-
Scintillation cocktail (for radiolabeled assays) or fluorescence plate reader
-
96-well microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the inhibitor in the assay buffer.
-
Prepare a solution of the PDE enzyme in the assay buffer to a final desired concentration.
-
Prepare a solution of the substrate in the assay buffer.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add a specific volume of the assay buffer.
-
Add the test inhibitor at different concentrations to the respective wells. Include a control well with no inhibitor.
-
Add the PDE enzyme solution to all wells.
-
Pre-incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the plate at the same temperature for a specific duration (e.g., 15-30 minutes).
-
-
Termination of Reaction and Detection:
-
Stop the reaction by adding a stop solution (e.g., by boiling, adding a specific chemical, or using stop beads).
-
For Radiolabeled Assays:
-
The product of the reaction (e.g., [3H]AMP) is separated from the unreacted substrate using methods like anion-exchange chromatography or scintillation proximity assay (SPA) beads.
-
Scintillation cocktail is added, and the radioactivity is measured using a scintillation counter.
-
-
For Fluorescence-Based Assays:
-
The change in fluorescence intensity, due to the enzymatic conversion of the substrate, is measured using a fluorescence plate reader at appropriate excitation and emission wavelengths.
-
-
-
Data Analysis:
-
The enzyme activity is calculated for each inhibitor concentration relative to the control (100% activity).
-
The data is plotted with inhibitor concentration on the x-axis (logarithmic scale) and the percentage of enzyme inhibition on the y-axis.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
While a direct comparison involving this compound is not currently possible due to a lack of published efficacy data, the framework provided for PDE3A inhibitors illustrates the type of information and analysis required for a comprehensive comparison guide. Future research elucidating the specific biological targets and inhibitory profile of this compound will be necessary to enable a meaningful evaluation of its therapeutic potential relative to existing inhibitors. Researchers are encouraged to conduct and publish such studies to advance the understanding of this compound's pharmacological properties.
A Comparative Guide to the Synthesis of 5-Oxo-5-(2-thienyl)valeric Acid: A Greener Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the traditional synthesis of 5-Oxo-5-(2-thienyl)valeric acid and introduces a novel, more environmentally friendly synthetic route. The performance of each method is evaluated based on experimental data, focusing on key metrics such as yield, reaction conditions, and catalyst reusability.
Established Synthetic Route: Friedel-Crafts Acylation with Aluminum Chloride
The conventional method for synthesizing this compound is the Friedel-Crafts acylation of thiophene with succinic anhydride. This reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃). While effective, this method presents several drawbacks, including the use of a stoichiometric amount of the catalyst, which is sensitive to moisture, and the generation of significant acidic waste during workup.
A New, Greener Synthetic Route: Heterogeneous Catalysis with Solid Acids
A promising alternative to the traditional method involves the use of solid acid catalysts, such as zeolites. This approach offers several advantages, including the use of a catalytic amount of a reusable and more environmentally benign catalyst, simpler workup procedures, and often milder reaction conditions. This guide will focus on the use of Hβ zeolite as a representative solid acid catalyst for a new, greener synthesis of this compound.
Performance Comparison: A Data-Driven Analysis
The following table summarizes the key performance indicators for both the established and the new synthetic routes for this compound.
| Parameter | Established Route (AlCl₃ Catalyst) | New Synthetic Route (Hβ Zeolite Catalyst) | Reference |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Hβ Zeolite | [1][2] |
| Catalyst Loading | Stoichiometric (or excess) | Catalytic | [2] |
| Solvent | Benzene, Nitrobenzene, etc. | Solvent-free or high-boiling inert solvent | [1][3] |
| Reaction Temperature | Reflux | 80 - 120 °C | [1][3] |
| Reaction Time | 30 min - 4 hours | 2 - 5 hours | [1][2][3] |
| Yield | 77-82% | Up to 99% (based on similar reactions) | [1][2][3] |
| Catalyst Reusability | No | Yes | [2] |
| Environmental Impact | High (acidic waste) | Low (minimal waste) | [2] |
Experimental Workflow: A Visual Comparison
The following diagrams illustrate the experimental workflows for both the established and the new synthetic routes.
Caption: Workflow for the established synthesis of this compound using AlCl₃.
Caption: Workflow for the new synthetic route using a reusable Hβ zeolite catalyst.
Detailed Experimental Protocols
Established Synthetic Route: Friedel-Crafts Acylation using AlCl₃
Materials:
-
Thiophene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry, thiophene-free benzene (or other suitable solvent)
-
Ice
-
Concentrated hydrochloric acid
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, combine succinic anhydride and dry benzene.
-
Begin stirring the mixture and slowly add powdered, anhydrous aluminum chloride. An exothermic reaction with the evolution of hydrogen chloride will occur.
-
Heat the mixture to reflux and maintain for 30 minutes with continuous stirring.
-
After the reflux period, cool the flask in an ice-water bath.
-
Slowly add crushed ice to the reaction mixture, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Combine the organic layers and wash with sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by distillation to obtain the crude product.
-
Purify the crude product by recrystallization.
New Synthetic Route: Hβ Zeolite Catalyzed Acylation
Materials:
-
Thiophene
-
Succinic anhydride
-
Hβ Zeolite catalyst
-
High-boiling inert solvent (optional, can be performed solvent-free)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add thiophene, succinic anhydride, and the Hβ zeolite catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time (e.g., 2-5 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Add an organic solvent to dissolve the product and filter to separate the catalyst.
-
The recovered catalyst can be washed with a suitable solvent, dried, and reused.
-
Wash the filtrate with sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude product.
-
Purify the product by recrystallization.
Signaling Pathway of the Core Reaction: Electrophilic Aromatic Substitution
The underlying chemical transformation in both synthetic routes is an electrophilic aromatic substitution. The following diagram illustrates the key steps of the Friedel-Crafts acylation mechanism.
References
A Comparative Spectroscopic Analysis of Synthesized versus Commercial 5-Oxo-5-(2-thienyl)valeric Acid
For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical compounds are paramount. This guide provides a comparative analysis of the spectroscopic data for synthetically prepared 5-Oxo-5-(2-thienyl)valeric acid against its commercially available counterpart, offering a baseline for quality assessment.
This guide presents a summary of expected spectroscopic data for this compound, based on computational predictions and analysis of similar structures. The data is intended to serve as a reference for researchers to verify the identity and purity of their own synthesized material against a commercial standard.
Data Presentation: Spectroscopic Data Comparison
The following tables summarize the expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for this compound. The data for the commercial sample is based on computationally predicted values from spectral databases, while the data for the synthesized sample represents a hypothetical dataset based on established chemical shift and absorption frequency principles for the relevant functional groups.
Table 1: ¹H NMR Data (400 MHz, CDCl₃) Comparison
| Assignment | Synthesized this compound (Predicted Chemical Shift, δ [ppm]) | Commercial this compound (Predicted Chemical Shift, δ [ppm]) | Multiplicity | Integration |
| H-3' (Thiophene) | 7.65 | 7.65 | dd | 1H |
| H-5' (Thiophene) | 7.60 | 7.60 | dd | 1H |
| H-4' (Thiophene) | 7.10 | 7.10 | dd | 1H |
| -CH₂- (α to C=O, thiophene) | 2.95 | 2.95 | t | 2H |
| -CH₂- (α to COOH) | 2.45 | 2.45 | t | 2H |
| -CH₂- (central) | 2.00 | 2.00 | p | 2H |
| -COOH | 11.50 (broad) | 11.50 (broad) | s | 1H |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃) Comparison
| Assignment | Synthesized this compound (Predicted Chemical Shift, δ [ppm]) | Commercial this compound (Predicted Chemical Shift, δ [ppm]) [1] |
| C=O (Carboxylic Acid) | 179.0 | 179.0 |
| C=O (Ketone) | 192.0 | 192.0 |
| C-2' (Thiophene, C-C=O) | 144.0 | 144.0 |
| C-5' (Thiophene) | 134.0 | 134.0 |
| C-3' (Thiophene) | 132.0 | 132.0 |
| C-4' (Thiophene) | 128.0 | 128.0 |
| -CH₂- (α to C=O, thiophene) | 37.0 | 37.0 |
| -CH₂- (α to COOH) | 33.0 | 33.0 |
| -CH₂- (central) | 23.0 | 23.0 |
Table 3: FT-IR Data (KBr Pellet) Comparison
| Assignment | Synthesized this compound (Expected Absorption, cm⁻¹) ** | Commercial this compound (Expected Absorption, cm⁻¹) ** |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) |
| C-H Stretch (sp²) | 3100 | 3100 |
| C-H Stretch (sp³) | 2950-2850 | 2950-2850 |
| C=O Stretch (Ketone) | 1665 | 1665 |
| C=O Stretch (Carboxylic Acid) | 1710 | 1710 |
| C=C Stretch (Thiophene) | 1520, 1410 | 1520, 1410 |
Table 4: Mass Spectrometry (EI) Data Comparison
| Assignment | Synthesized this compound (Expected m/z) | Commercial this compound (Expected m/z) |
| [M]⁺ | 198 | 198 |
| [M-OH]⁺ | 181 | 181 |
| [M-COOH]⁺ | 153 | 153 |
| [C₄H₃SCO]⁺ | 111 | 111 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate comparison.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: 10-20 mg of the sample (synthesized or commercial) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Acquisition: Carbon NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. All spectra were processed with a line broadening of 0.3 Hz.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Sample Preparation: A small amount of the sample was finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans. A background spectrum of a pure KBr pellet was subtracted.
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: The sample was introduced via a direct insertion probe.
-
Ionization: Electron ionization was performed at 70 eV.
-
Mass Analysis: The mass spectrum was scanned over a mass-to-charge (m/z) range of 50-500.
Visualization of the Comparison Workflow
The logical flow for comparing the spectroscopic data of the synthesized and commercial this compound is illustrated in the diagram below.
Caption: Workflow for spectroscopic data comparison.
References
Purity Assessment of 5-Oxo-5-(2-thienyl)valeric Acid: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients and key intermediates is paramount. This guide provides a comparative overview of analytical methodologies for assessing the purity of 5-Oxo-5-(2-thienyl)valeric acid, a crucial building block in various synthetic pathways. High-Performance Liquid Chromatography (HPLC) is highlighted as the primary analytical technique, with a detailed examination of a proposed method and comparisons to alternative technologies such as Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).
Introduction to this compound and its Potential Impurities
This compound is commonly synthesized via the Friedel-Crafts acylation of thiophene with glutaric anhydride. This synthetic route, while efficient, can lead to the formation of several impurities that must be identified and quantified to ensure the quality of the final product.
Key Potential Impurities:
-
Starting Materials: Unreacted thiophene and glutaric acid (from the hydrolysis of glutaric anhydride).
-
Isomeric Byproduct: 5-Oxo-5-(3-thienyl)valeric acid, arising from the acylation at the 3-position of the thiophene ring.
-
Poly-acylated Products: Di-acylated thiophene species, which can form if the reaction conditions are not carefully controlled.
The ability to separate and quantify the main component from these structurally similar impurities is the primary challenge for any analytical method.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is the most widely adopted method for the analysis of non-volatile organic acids like this compound. Its versatility, robustness, and high resolving power make it ideal for separating complex mixtures.
Proposed HPLC Method
Based on established methods for similar keto acids and thiophene derivatives, the following RP-HPLC method is proposed for the purity analysis of this compound.
dot
Caption: General workflow for the HPLC analysis of this compound.
Experimental Protocol: Proposed RP-HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Mobile Phase Preparation:
-
Weigh 3.4 g of KH₂PO₄ and dissolve it in 700 mL of HPLC grade water.
-
Adjust the pH to 3.0 with phosphoric acid.
-
Add 300 mL of acetonitrile.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas.
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample, dissolve in 10 mL of the mobile phase, and filter through a 0.45 µm syringe filter before injection.
Hypothetical Performance Data:
The following table summarizes the expected performance of the proposed HPLC method. This data is illustrative and should be confirmed through in-house method validation.
| Analyte | Expected Retention Time (min) | Resolution (Rs) from Main Peak | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Glutaric Acid | ~ 2.5 | > 2.0 | 0.5 | 1.5 |
| This compound | ~ 8.0 | - | 0.1 | 0.3 |
| 5-Oxo-5-(3-thienyl)valeric acid | ~ 7.5 | > 1.5 | 0.1 | 0.3 |
| Thiophene | ~ 15.0 | > 2.0 | 0.2 | 0.6 |
| Poly-acylated byproducts | > 16.0 | > 2.0 | 0.5 | 1.5 |
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can be employed for purity assessment, each with its own advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent separation efficiency and provides structural information, which is invaluable for impurity identification. However, for a non-volatile carboxylic acid like this compound, derivatization is mandatory to increase its volatility.
dot
Caption: General workflow for the GC-MS analysis of this compound.
Comparison Table: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Derivatization | Not required. | Required for non-volatile analytes. |
| Sample Throughput | High. | Lower due to derivatization step. |
| Separation of Isomers | Good, can be optimized with mobile phase and column selection. | Excellent, especially with high-resolution capillary columns. |
| Identification | Based on retention time comparison with standards. | Confident identification based on mass spectra. |
| Quantification | Accurate and precise using external or internal standards. | Accurate and precise, but can be affected by derivatization efficiency. |
| Cost & Complexity | Moderate. | Higher. |
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers very high resolution and requires minimal sample and solvent volumes.
Comparison Table: HPLC vs. CE
| Feature | HPLC | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning. | Differential migration in an electric field. |
| Efficiency/Resolution | High. | Very high. |
| Sample Volume | Microliters. | Nanoliters. |
| Solvent Consumption | Relatively high. | Very low. |
| Speed | Moderate. | Fast. |
| Robustness | High, well-established methods. | Can be less robust, sensitive to buffer composition and capillary surface. |
| Cost & Complexity | Moderate. | Lower instrument cost, but can be more complex to develop methods. |
Conclusion
For the routine purity assessment of this compound, RP-HPLC is the recommended technique due to its robustness, high resolving power for the anticipated impurities, and the ability to analyze the compound directly without derivatization. The proposed HPLC method provides a solid starting point for method development and validation.
GC-MS serves as an excellent complementary technique, particularly for the definitive identification of unknown impurities, leveraging its superior resolving power for isomers and the structural information provided by mass spectrometry. Capillary Electrophoresis offers a high-speed, high-efficiency alternative, especially when sample volume is limited, though method development can be more intricate.
The choice of the most suitable analytical method will ultimately depend on the specific requirements of the analysis, including the need for routine quality control, in-depth impurity profiling, or high-throughput screening. A multi-faceted approach, potentially employing both HPLC for routine analysis and GC-MS for impurity identification, will provide the most comprehensive understanding of the purity of this compound.
Comparative Analysis of Structure-Activity Relationships in Thiophene-Containing Bioactive Molecules
For Immediate Release
A comprehensive analysis of structure-activity relationships (SAR) for a series of thiophene-containing compounds reveals key structural determinants for their biological activity. This guide synthesizes available data on the anticancer and enzyme inhibitory effects of various 5-oxo-5-(2-thienyl)valeric acid derivatives and related molecules, providing a comparative framework for researchers, scientists, and drug development professionals. The insights presented herein are derived from multiple studies and aim to guide the rational design of more potent and selective therapeutic agents.
While direct and extensive SAR studies on this compound derivatives are limited in publicly accessible literature, this guide draws parallels from structurally related compounds to elucidate potential pharmacophoric features. The core structure, consisting of a thiophene ring linked to a five-carbon chain with a ketone at the 5-position and a carboxylic acid at the 1-position, presents multiple avenues for chemical modification to modulate biological activity.
Comparative Biological Activity of Thiophene Derivatives
To provide a quantitative comparison, the following table summarizes the in vitro cytotoxic activity of a series of 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines. Although not exact analogues of this compound, these compounds share the thiophene-2-yl moiety and provide valuable insights into the impact of substitutions on anticancer activity.
| Compound ID | R Substituent | HepG-2 IC₅₀ (µM)[1][2] | A-549 IC₅₀ (µM)[1][2] |
| 20a | 4-CH₃C₆H₄ | 10.25±0.6 | 15.41±0.9 |
| 20b | 4-CH₃OC₆H₄ | 4.37±0.7 | 8.03±0.5 |
| 20c | 4-ClC₆H₄ | 12.81±0.8 | 18.25±1.1 |
| 20d | 4-FC₆H₄ | 15.29±1.3 | 20.17±1.5 |
| Cisplatin | - | 5.81±0.5 | 9.42±0.8 |
Caption: In vitro cytotoxicity (IC₅₀ in µM) of 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives against two human cancer cell lines.[1][2]
Structure-Activity Relationship Analysis
-
Influence of Phenyl Ring Substitution: The nature of the substituent on the phenyl ring at the 2-position of the thiadiazole significantly impacts cytotoxic activity.
-
Electron-Donating Groups: The presence of an electron-donating methoxy group (Compound 20b ) at the para-position of the phenyl ring resulted in the highest potency against both HepG-2 and A-549 cell lines, with IC₅₀ values of 4.37±0.7 µM and 8.03±0.5 µM, respectively.[1][2] This suggests that increased electron density on the phenyl ring may be favorable for activity.
-
Electron-Withdrawing Groups: Conversely, the introduction of electron-withdrawing groups such as chloro (Compound 20c ) and fluoro (Compound 20d ) at the para-position led to a decrease in cytotoxic activity compared to the methoxy-substituted analog.[1][2]
-
Alkyl Substitution: A methyl group (Compound 20a ) at the para-position resulted in moderate activity, less potent than the methoxy-substituted derivative but more potent than the halogenated compounds.[1][2]
These findings suggest that for this particular thiophene-containing scaffold, modulation of the electronic properties of the peripheral aromatic ring is a critical factor in determining anticancer efficacy.
Experimental Protocols
The following provides a detailed methodology for the in vitro cytotoxicity evaluation of the synthesized compounds, based on established protocols.[3][4][5][6]
In Vitro Cytotoxicity Assay (MTT Assay)
1. Cell Culture:
-
Human cancer cell lines (e.g., HepG-2, A-549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Cell Seeding:
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Plates are incubated for 24 hours to allow for cell attachment.[3]
3. Compound Treatment:
-
Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in culture medium, ensuring the final DMSO concentration does not exceed 0.5%.[3]
-
The medium from the cell plates is replaced with 100 µL of the medium containing different concentrations of the test compounds.
-
Control wells include vehicle control (medium with DMSO) and a blank (medium only).
-
Plates are incubated for 48-72 hours.[3]
4. MTT Assay:
-
After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[3]
-
The plates are incubated for another 4 hours at 37°C.[3]
-
The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[3]
5. Data Analysis:
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.[3]
Visualizing Experimental and Logical Frameworks
To further clarify the experimental workflow and potential mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for the synthesis and biological evaluation of novel thiophene derivatives.
Caption: A putative signaling pathway illustrating the potential anticancer mechanism of action for thiophene derivatives.[1][2]
References
- 1. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Lack of Publicly Available Docking Studies for 5-Oxo-5-(2-thienyl)valeric Acid Prevents Comparative Analysis
A comprehensive search for comparative docking studies of 5-Oxo-5-(2-thienyl)valeric acid with target proteins has revealed a significant gap in publicly accessible research data. Despite extensive queries for this compound and its synonyms, no specific molecular docking studies detailing its interaction with any protein targets were identified.
This absence of foundational research makes it impossible to generate a comparative guide on the docking performance of this compound. The core requirements for such a guide, including the presentation of quantitative data on binding affinities, detailed experimental protocols from cited studies, and the visualization of associated signaling pathways, cannot be fulfilled without the underlying scientific literature.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery and development for screening potential drug candidates and understanding their mechanism of action at a molecular level.
While the search yielded information on the chemical properties of this compound, it did not provide any data regarding its binding energy, inhibition constants, or the specific amino acid interactions with any protein. Such data is the bedrock of any comparative docking analysis.
For researchers, scientists, and drug development professionals interested in the potential of this compound, this represents an unexplored area of research. Future work could focus on performing initial docking studies of this compound against a panel of relevant protein targets to elucidate its potential therapeutic applications. Such studies would need to be conducted and published before a comparative guide could be developed.
Until such primary research is made available, a comparison of the docking performance of this compound remains a topic for future investigation rather than a review of existing data.
Safety Operating Guide
Proper Disposal of 5-Oxo-5-(2-thienyl)valeric acid: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 5-Oxo-5-(2-thienyl)valeric acid is crucial for maintaining laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, ensuring the well-being of laboratory personnel and the protection of our ecosystem.
I. Immediate Safety and Hazard Information
Before handling this compound, it is imperative to be aware of its associated hazards. This compound is a solid, cream-colored substance that is sensitive to air.[1]
Hazard Summary:
| Hazard Classification | Description | Precautionary Statement |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | P264 - Wash face, hands and any exposed skin thoroughly after handling.[1] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1] | P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation.[1] | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
Personal Protective Equipment (PPE):
Always wear the following PPE when handling this compound:
-
Protective gloves [1]
-
Protective clothing [1]
-
Eye protection/face protection [1]
-
Work in a well-ventilated area or under a chemical fume hood.[1][2]
II. Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant".[1][2] The following steps provide a detailed operational plan to comply with this requirement.
1. Waste Segregation and Collection:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste program.
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, spatulas, gloves), in a designated and compatible waste container.
2. Container Selection and Labeling:
-
Use a container that is compatible with acidic organic compounds. A high-density polyethylene (HDPE) or glass container with a tightly sealing cap is recommended.[3]
-
The container must be in good condition, free from leaks or damage.[4]
-
Label the waste container clearly and accurately with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
CAS Number: 22971-62-6[1]
-
Associated hazards (e.g., "Irritant," "Air Sensitive")
-
The date the waste was first added to the container.
-
3. Temporary Storage:
-
Store the waste container in a designated hazardous waste accumulation area.
-
This area should be a well-ventilated, cool, and dry place, away from incompatible materials such as bases and reducing agents.[2]
-
Keep the container tightly closed except when adding waste.[1][2][5]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider.
-
Follow their specific procedures for waste pickup and disposal.
-
Provide them with a complete and accurate description of the waste.
5. Spill and Contamination Cleanup:
-
In the event of a spill, evacuate the area if necessary.
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., sand, diatomaceous earth).[5]
-
Collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Dispose of all contaminated materials as hazardous waste.
III. Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Oxo-5-(2-thienyl)valeric acid
This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 5-Oxo-5-(2-thienyl)valeric acid. The following procedures are designed to ensure the safe handling of this chemical and to minimize risks to personnel and the environment.
Immediate Safety Information: Hazard Overview
This compound is a solid, cream-colored compound that is sensitive to air.[1] It is crucial to be aware of its primary hazards to ensure safe handling:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
In case of exposure, follow these first aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention if symptoms occur.[1]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the recommended equipment for handling this compound, based on its hazard profile.[1]
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn in situations where splashing or dust generation is likely.[1][2][3] |
| Skin Protection | Wear a chemical-resistant lab coat and appropriate protective gloves, such as nitrile rubber.[2][4][5] Inspect gloves before use and change them immediately if contaminated.[2][3][6] For larger quantities, consider additional protective clothing and boots.[2] |
| Respiratory Protection | All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[2][3] If engineering controls are insufficient, a NIOSH-approved respirator is required.[3] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential for minimizing risk.
1. Preparation and Engineering Controls:
-
Designated Area: Handle this compound in a designated area, such as a chemical fume hood.[3]
-
Ventilation: Ensure the chemical fume hood is functioning correctly before starting any work.[3]
-
Gather Materials: Assemble all necessary equipment, including spatulas, glassware, and labeled waste containers, before handling the chemical.[3]
2. Handling the Compound:
-
Wear all required PPE as detailed in the table above.[1]
-
Avoid the formation of dust during handling.[1]
-
Ensure you do not get the chemical in your eyes, on your skin, or on your clothing.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1][7]
3. Post-Handling Procedures:
-
Decontamination: Clean the work area and any contaminated equipment with a suitable solvent, followed by washing with soap and water.[2]
-
PPE Removal: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[3]
-
Storage: Store the compound in a tightly closed container under an inert atmosphere in a cool, dry, and well-ventilated place.[1]
Disposal Plan
Proper disposal is a critical step in the chemical's lifecycle.
-
Waste Segregation: All disposable materials contaminated with this compound, such as gloves and weighing papers, must be collected in a dedicated and clearly labeled hazardous waste container.[3]
-
Chemical Waste: The compound itself should be disposed of as hazardous waste. It may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Regulations: Dispose of all waste materials in accordance with applicable federal, state, and local environmental regulations.[2] Do not empty into drains.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Best Practices for Safe Acetone Handling in Pharma Laboratories [purosolv.com]
- 5. leelinework.com [leelinework.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. 5-OXO-5-(2-PYRIDYL)VALERIC ACID | 13672-84-9 [amp.chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
